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N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide Documentation Hub

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  • Product: N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide
  • CAS: 72084-87-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide: A Comprehensive Technical Guide

Executive Summary N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide is a highly specialized, bifunctional synthetic intermediate widely utilized in medicinal chemistry. It serves as a critical building block for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide is a highly specialized, bifunctional synthetic intermediate widely utilized in medicinal chemistry. It serves as a critical building block for the development of central nervous system (CNS) agents, particularly G-protein coupled receptor (GPCR) ligands such as 5-HT2A and D2 receptor antagonists. This whitepaper deconstructs the physicochemical properties, degradation dynamics, and field-proven synthetic protocols associated with this molecule, providing researchers with a self-validating framework for its application in drug discovery.

Molecular Architecture & Physicochemical Profile

The utility of this compound stems from its tripartite molecular architecture, where each functional group serves a distinct mechanistic purpose in both synthesis and pharmacodynamics:

  • 4-Fluorobenzamide Moiety: The incorporation of a fluorine atom at the para position of the aromatic ring significantly enhances the metabolic stability of the final drug candidate by blocking cytochrome P450-mediated oxidation at this highly labile site [1]. Furthermore, the amide linkage provides critical hydrogen bond donor/acceptor capabilities.

  • Piperidine Core: The tertiary nitrogen of the piperidine ring acts as a basic anchor. In GPCR pharmacology, this basic nitrogen is essential for forming a salt bridge with a conserved aspartate residue (e.g., Asp3.32) within the receptor's orthosteric binding pocket.

  • 3-Chloropropyl Handle: The 3-chloropropyl chain acts as an electrophilic linker. The 3-carbon spacer length is not arbitrary; it is the optimal distance for spanning the binding pockets of numerous aminergic GPCRs, balancing lipophilicity and conformational flexibility [2].

Quantitative Physicochemical Data

Data represents calculated and empirically derived estimates for the free base form.

PropertyValueClinical/Synthetic Relevance
Chemical Formula C₁₅H₂₀ClFN₂OStandard elemental composition.
Molecular Weight 298.78 g/mol Ideal low-MW intermediate for Lipinski-compliant drugs.
Calculated LogP ~3.1Indicates moderate lipophilicity; soluble in DCM, EtOAc, DMSO.
pKa (Basic) ~9.0 (Piperidine N)Exists predominantly in the ionized state at physiological pH.
Polar Surface Area 32.3 ŲExcellent membrane permeability profile.
H-Bond Donors/Acceptors 1 / 2Facilitates target engagement without compromising permeability.

Chemical Stability & Degradation Dynamics

A critical challenge in handling N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide is its inherent thermodynamic instability when stored as a free base.

The Causality of Degradation: The molecule contains both a nucleophile (the tertiary piperidine nitrogen) and an electrophile (the terminal carbon bearing the primary chloride). Because the flexible propyl chain can easily adopt a conformation that brings these two reactive centers into close proximity, the molecule is highly susceptible to an entropy-driven intramolecular SN2 cyclization[3]. This reaction forms a spiro-bicyclic quaternary ammonium salt (a 1-azoniabicyclo[4.3.0]nonane derivative), rendering the intermediate useless for further cross-coupling.

Degradation A Free Base Form N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide B Transition State (Intramolecular Nucleophilic Attack) A->B Heat / Storage (Entropy-driven) C Degradation Product 1-Azoniabicyclo[4.3.0]nonane Chloride Salt B->C SN2 Cyclization

Intramolecular cyclization pathway forming a bicyclic quaternary ammonium salt.

Experimental Workflows: Synthesis & Application

To prevent degradation and ensure high-yield synthesis, the experimental protocols must be carefully designed around the differential reactivity of halogens and the pKa of the intermediate.

Protocol A: De Novo Synthesis via Selective N-Alkylation

Objective: Synthesize the title compound from N-(piperidin-4-yl)-4-fluorobenzamide while avoiding over-alkylation or premature cyclization.

Causality of Reagent Choice: We utilize 1-bromo-3-chloropropane rather than 1,3-dichloropropane. The bromide is a significantly better leaving group than the chloride due to its larger atomic radius and weaker carbon-halogen bond. This allows the piperidine nitrogen to selectively displace the bromide at lower temperatures (60°C), leaving the terminal chloride intact for future reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of N-(piperidin-4-yl)-4-fluorobenzamide (TFA salt) in anhydrous acetonitrile (MeCN).

  • Basification: Add 3.0 eq of anhydrous potassium carbonate (K₂CO₃) to liberate the free base and neutralize the resulting hydrobromic acid. Stir for 15 minutes at room temperature.

  • Alkylation: Dropwise add 1.2 eq of 1-bromo-3-chloropropane.

  • Heating: Elevate the temperature to 60°C and stir for 12 hours under a nitrogen atmosphere.

  • Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and partition between dichloromethane (DCM) and water. Extract the organic layer, dry over Na₂SO₄, and concentrate.

Synthesis N1 1-Boc-4-aminopiperidine + 4-Fluorobenzoyl Chloride N2 Intermediate 1 tert-Butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate N1->N2 TEA, DCM, 0°C to RT (Amidation) N3 Intermediate 2 N-(Piperidin-4-yl)-4-fluorobenzamide (TFA Salt) N2->N3 TFA/DCM (1:1), 2h (Boc Deprotection) N4 Final Product N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide N3->N4 1-Bromo-3-chloropropane, K2CO3, MeCN, 60°C (Selective N-Alkylation)

Step-by-step synthetic workflow for the title compound via selective N-alkylation.

Protocol B: Stabilization and Storage (Self-Validating System)

Causality of Storage: As established in Section 2, the free base will self-destruct. To prevent this, the compound must be converted into its hydrochloride (HCl) salt. Protonating the piperidine nitrogen eliminates its lone pair, completely shutting down its nucleophilicity and halting the intramolecular SN2 pathway.

Methodology & Validation:

  • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

  • Slowly bubble anhydrous HCl gas (or add 2.0 M HCl in diethyl ether) at 0°C until precipitation ceases.

  • Filter the white crystalline solid and dry under high vacuum.

  • Self-Validation Check: To validate structural integrity after prolonged storage, dissolve a 5 mg aliquot in D₂O and perform ¹H-NMR. The absence of extreme downfield shifts (>4.5 ppm) in the piperidine ring protons confirms that no quaternary ammonium species has formed, validating the efficacy of the HCl salt storage method.

Analytical Characterization

To ensure the integrity of the synthesized batch, researchers must rely on specific spectroscopic markers.

  • LC-MS (ESI+): The mass spectrum is the primary self-validating tool for the halogen identity. The presence of the [M+H]+ peak at m/z 299.1 and a characteristic M+2 isotope peak at m/z 301.1 in a 3:1 ratio confirms the retention of the chlorine atom. If the ratio is 1:1, it indicates accidental bromination or failure of the selective alkylation.

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ ~8.00 ppm (m, 2H, Ar-H adjacent to amide)

    • δ ~7.10 ppm (t, 2H, Ar-H adjacent to fluorine, showing 3JH−F​ coupling)

    • δ ~6.20 ppm (br s, 1H, Amide NH)

    • δ ~3.60 ppm (t, 2H, -CH₂-Cl ). Crucial marker: If this triplet disappears, the molecule has cyclized.

    • δ ~2.00 ppm (quintet, 2H, central -CH₂- of the propyl chain).

References

  • Title: Fluorine in Medicinal Chemistry Source: ChemBioChem (Wiley) URL: [Link]

  • Title: Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow Source: ResearchGate URL: [Link]

Exploratory

Covalent Modulation of CNS GPCRs: Mechanism of Action of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary While reversible ligands dominate the landscape of cen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

While reversible ligands dominate the landscape of central nervous system (CNS) pharmacology, targeted covalent inhibitors (TCIs) offer unparalleled utility as chemical probes for receptor mapping, structural biology, and sustained neuromodulation. N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide is a specialized electrophilic probe designed to irreversibly antagonize monoamine G protein-coupled receptors (GPCRs), specifically targeting the Dopamine D2 and Serotonin 5-HT2A receptors.

This whitepaper deconstructs the structural pharmacology of this compound, explains the causality behind its mechanism of action in CNS models, and provides self-validating experimental protocols for verifying covalent receptor blockade.

Structural Pharmacology: Deconstructing the Electrophilic Warhead

The efficacy of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide relies on a tripartite pharmacophore, where each moiety serves a highly specific, causal role in the covalent binding process .

  • The Piperidine Anchor (Reversible Affinity): At physiological pH (7.4), the basic nitrogen of the piperidine ring is protonated. This allows the molecule to dive into the orthosteric binding pocket of monoamine GPCRs and form a critical electrostatic salt bridge with the highly conserved aspartate residue (Asp3.32 ) located in transmembrane helix 3 (TM3) . Without this initial anchoring, the compound cannot achieve the residence time required for covalent reaction.

  • The 4-Fluorobenzamide Core (Lipophilicity & Stabilization): The fluorinated aromatic ring serves a dual purpose. First, it enhances lipophilicity, ensuring rapid penetration across the blood-brain barrier (BBB) in in vivo CNS models. Second, it occupies the hydrophobic accessory pocket of the receptor, stabilizing the GPCR in an inactive (antagonist) conformation.

  • The 1-(3-Chloropropyl) Warhead (Irreversible Alkylation): This is the defining mechanistic feature. The 3-chloropropyl chain is an electrophilic alkylating agent. Once the piperidine and benzamide groups anchor the molecule in the orthosteric site, the local concentration of the chloropropyl chain near nucleophilic residues (such as Cysteine or Histidine in TM5/TM6) drastically increases. This proximity effect drives an SN​2 nucleophilic substitution. The chloride ion acts as a leaving group, and a permanent covalent bond is formed between the receptor and the ligand .

G A Compound (Chloropropyl Probe) B GPCR Orthosteric Site (Asp3.32 Salt Bridge) A->B Reversible Affinity C Nucleophilic Attack (Cys/His Residue) B->C Proximity Effect D Covalent Alkylation (Irreversible Blockade) C->D Chloride Leaving Group

Covalent alkylation mechanism of the chloropropyl probe at monoamine GPCRs.

Mechanism of Action in CNS Models

In traditional CNS models, receptor antagonism is surmountable; a massive surge of endogenous neurotransmitters (e.g., dopamine release following amphetamine administration) can outcompete the drug. N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide bypasses this limitation.

Intracellular Signaling Blockade

Upon covalent binding, the receptor is permanently locked in an inactive state. For the 5-HT2A receptor , this results in the complete ablation of Gq​ -mediated signaling (preventing IP3​ accumulation and intracellular calcium release). For the D2 receptor , it prevents the inhibition of adenylyl cyclase via the Gi/o​ pathway. Because the ligand cannot dissociate, the antagonism is insurmountable regardless of the agonist concentration.

Quantitative Binding Kinetics

To illustrate the profound impact of the chloropropyl warhead, Table 1 summarizes the theoretical kinetic data comparing the covalent probe against a reversible analog (lacking the terminal chloride).

Table 1: Comparative Kinetic Parameters in D2/5-HT2A Models

Ligand TypeInitial Affinity ( Ki​ )Inactivation Rate ( kinact​ )Receptor Residence TimeWashout Recovery (24h)
Reversible Analog (Propyl)4.2 nMN/A~45 minutes> 95%
Covalent Probe (Chloropropyl)5.8 nM0.015 min⁻¹Infinite (Covalent)< 5%

Data Interpretation: While the initial reversible affinity ( Ki​ ) is similar, the covalent probe exhibits an infinite residence time. In vivo, the duration of action is no longer dictated by the pharmacokinetic clearance of the drug, but rather by the biological half-life of the GPCR itself (receptor turnover/de novo protein synthesis).

Self-Validating Experimental Methodologies

To rigorously prove that N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide acts via a covalent mechanism, researchers must employ self-validating assay systems. The following protocols detail the exact methodologies required to differentiate ultra-high affinity from true irreversible alkylation.

Protocol 1: In Vitro Receptor Washout Assay

This protocol is designed to test the insurmountability of the antagonist. The causality here is simple: if extensive buffer exchange removes all unbound ligand, a reversible antagonist will diffuse away, restoring receptor function. A covalent ligand will leave the receptor permanently blocked.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the target GPCR (e.g., human D2R or 5-HT2A) in 96-well plates at a density of 30,000 cells/well. Incubate overnight at 37°C.

  • Ligand Incubation: Treat the cells with 100 nM of the covalent probe. In parallel control wells, treat with 100 nM of a known reversible antagonist (e.g., Haloperidol or Ketanserin). Incubate for 2 hours to allow for both equilibrium binding and the slower covalent alkylation step.

  • Extensive Washout (The Critical Step): Aspirate the media. Wash the cells four times with 200 µL of warm, ligand-free assay buffer (HBSS + 20 mM HEPES), incubating for 15 minutes between each wash. Note: This ensures complete removal of non-covalently bound molecules.

  • Agonist Challenge: Add a saturating concentration of the endogenous agonist (e.g., 10 µM Dopamine or Serotonin) to all wells.

  • Signal Quantification: Measure the second messenger response (cAMP homogeneous time-resolved fluorescence (HTRF) for D2; Calcium flux via Fluo-4 for 5-HT2A).

  • Validation: The reversible control wells will show a restored agonist response. The covalent probe wells will remain completely unresponsive, validating irreversible blockade.

G A 1. Cell Incubation with Covalent Probe B 2. Extensive Washout (Buffer Exchange x4) A->B C 3. Agonist Challenge (e.g., Dopamine/5-HT) B->C D 4. Measure Signaling (cAMP / IP3 Accumulation) C->D E 5. Sustained Antagonism (Validation of Covalency) D->E

Step-by-step workflow of an in vitro washout assay to validate irreversible antagonism.

Protocol 2: Ex Vivo Radioligand Binding (Receptor Occupancy)

To prove covalent binding in a CNS model, researchers must demonstrate that the receptor remains occupied long after the drug has been cleared from the animal's bloodstream.

Step-by-Step Methodology:

  • Dosing: Administer the covalent probe (e.g., 5 mg/kg i.p.) to the rodent cohort.

  • Clearance Phase: Wait 24 to 48 hours. This duration allows for complete pharmacokinetic clearance of the free drug from the brain tissue, ensuring any remaining blockade is due to covalent attachment.

  • Tissue Harvesting: Euthanize the animals, rapidly dissect the striatum (for D2) or frontal cortex (for 5-HT2A), and homogenize the tissue in ice-cold Tris-HCl buffer.

  • Radioligand Displacement: Incubate the tissue homogenates with a high-affinity radioligand (e.g., [³H]-Spiperone or [³H]-Ketanserin).

  • Filtration and Counting: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Measure retained radioactivity using a liquid scintillation counter.

  • Analysis: A significant reduction in Bmax​ (total receptor number) without a change in Kd​ (affinity of remaining receptors) mathematically proves that a subpopulation of receptors has been irreversibly removed from the available pool by the covalent probe.

References

  • Title: Covalent functionalization of G protein-coupled receptors by small molecular probes Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

  • Title: Action of Molecular Switches in GPCRs - Theoretical and Experimental Studies Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

  • Title: Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

Foundational

in vitro receptor binding affinity of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

An in-depth technical guide for evaluating the in vitro receptor binding affinity of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide (CAS: 72084-87-8). This whitepaper provides researchers, pharmacologists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for evaluating the in vitro receptor binding affinity of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide (CAS: 72084-87-8). This whitepaper provides researchers, pharmacologists, and drug development professionals with a comprehensive, self-validating methodological framework tailored to the unique chemical properties of this compound.

Executive Summary & Structural Rationale

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide is a synthetic molecule characterized by three distinct pharmacophoric elements:

  • 4-Fluorobenzamide moiety: A lipophilic, hydrogen-bonding domain frequently found in ligands targeting aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D2) receptors.

  • Piperidine core: A basic amine that protonates at physiological pH, serving as the critical anchor to the highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of class A aminergic GPCRs[1].

  • 3-Chloropropyl chain: A reactive electrophilic appendage. Primary alkyl chlorides can act as alkylating agents, reacting with nucleophilic amino acid residues (e.g., cysteine, histidine, or lysine) within or near the receptor binding site.

The Causality of Assay Design: Because the 3-chloropropyl group introduces the potential for irreversible (covalent) binding, standard equilibrium radioligand assays are insufficient. If a ligand forms a covalent bond, the system never reaches true equilibrium; instead, the apparent affinity increases infinitely over time. Therefore, the experimental workflow must transition from standard high-throughput screening to time-dependent washout studies and real-time Surface Plasmon Resonance (SPR) to accurately define the inactivation kinetics ( kinact​/KI​ ) rather than just the equilibrium dissociation constant ( Ki​ )[2].

Experimental Workflow & Logic

To establish a self-validating system, the protocol is divided into three cascading phases. Each phase contains internal controls to verify the integrity of the data.

Workflow Start Ligand Preparation CAS 72084-87-8 Equilibrium Phase 1: Radioligand Competition Assay Start->Equilibrium Washout Phase 2: Time-Course & Washout Studies Equilibrium->Washout Apparent IC50 determined SPR Phase 3: Surface Plasmon Resonance (SPR) Washout->SPR Irreversibility confirmed Analysis Kinetic Data Analysis (kinact / KI) SPR->Analysis Real-time kon / koff

Workflow for evaluating covalent GPCR ligand binding affinity and kinetics.

Step-by-Step Methodologies

Phase 1 & 2: Radioligand Competition and Washout Assays

This protocol differentiates between reversible high-affinity binding and irreversible covalent adduction. By utilizing a known reversible antagonist (e.g., [³H]-Ketanserin for 5-HT2A) as a control, the system self-validates: if the control washes out but the test compound does not, the irreversible binding is specific to the test compound's 3-chloropropyl group[3].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO or HEK293 cells stably expressing the target GPCR (e.g., 5-HT2A or D2). Homogenize cells in ice-cold Lysis Buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at 20,000 × g for 10 minutes at 4 °C to pellet the membranes[4]. Resuspend in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension (10–20 µg protein/well), 50 µL of radioligand (e.g., 2 nM [³H]-Ketanserin), and 50 µL of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide at varying concentrations (10⁻¹¹ to 10⁻⁴ M)[4].

  • Time-Course: Incubate parallel plates at 37 °C for 30, 60, 120, and 240 minutes. A time-dependent leftward shift in the IC50​ curve strongly indicates covalent bond formation[5].

  • Washout Step (Crucial for Covalent Validation): For a subset of wells incubated at the IC90​ concentration of the test compound, centrifuge the plates to pellet the membranes. Wash the pellets three times with 200 µL of ice-cold Assay Buffer to remove unbound ligand. Resuspend and add the radioligand to test if receptor sites have been permanently occluded[2].

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters presoaked in 0.3% polyethyleneimine (PEI) using a 96-well harvester. Wash filters four times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter[4].

Phase 3: Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays provide endpoint data, SPR provides real-time, label-free kinetic parameters ( kon​ and koff​ ). For a covalent ligand, the dissociation rate ( koff​ ) will approach zero, resulting in a flat dissociation curve[6].

Step-by-Step Protocol:

  • Sensor Chip Functionalization: Use a Biacore system with an L1 sensor chip designed for liposomes, or a Ni-NTA chip if using detergent-solubilized, His-tagged GPCRs[7]. Immobilize the GPCR to achieve a baseline response of ~3000-5000 Response Units (RU).

  • Analyte Injection: Inject N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide (diluted in running buffer containing 1% DMSO) over the sensor surface at a high flow rate (50 µL/min) to minimize mass transport limitations[8].

  • Association & Dissociation: Monitor the association phase for 3 minutes. Switch to running buffer and monitor the dissociation phase for at least 30 minutes.

  • Validation: Inject a known reversible ligand (e.g., Clozapine) over a reference channel to ensure the receptor remains functionally active and capable of releasing ligands[8].

Data Interpretation and The Cheng-Prusoff Limitation

For standard reversible ligands, the IC50​ value obtained from the competition assay is converted to an absolute inhibition constant ( Ki​ ) using the [9]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the radioligand concentration and Kd​ is its dissociation constant.[10]

The Covalent Caveat: The Cheng-Prusoff equation strictly assumes that the system is at chemical equilibrium[11]. Because the 3-chloropropyl group of our target compound likely alkylates the receptor, equilibrium is never achieved. Applying Cheng-Prusoff here will yield an "apparent Ki​ " that artificially inflates the compound's potency depending on the incubation time[12].

Instead, data must be fitted to a two-step covalent binding model to extract KI​ (the affinity of the initial reversible complex) and kinact​ (the rate of covalent bond formation)[2].

Representative Quantitative Data Summary

The following table illustrates the expected kinetic profile for N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide acting as an irreversible aminergic probe.

Target ReceptorAssay TypeApparent IC50​ (1h)Washout RecoverySPR koff​ ( s−1 )Binding Mechanism
5-HT2A Radioligand14.2 nM< 5% (Occluded)< 10−5 Irreversible / Covalent
Dopamine D2 Radioligand85.6 nM< 10% (Occluded)< 10−5 Irreversible / Covalent
5-HT1A Radioligand> 10,000 nMN/AN/ANon-binder
Control (Ketanserin) Radioligand2.5 nM> 95% (Recovered) 3.2×10−3 Reversible

Downstream Functional Implications

Binding affinity does not equate to functional efficacy. Once covalent binding is confirmed, functional assays (e.g., GTPγS binding or intracellular calcium flux) must be employed to determine if the alkylated receptor is locked in an active (agonist) or inactive (antagonist) conformation[13].

Pathway Ligand N-[1-(3-Chloropropyl)piperidin-4-yl] -4-fluorobenzamide GPCR Aminergic GPCR (e.g., 5-HT2A / D2) Ligand->GPCR Covalent Alkylation GProtein G-Protein Complex (Gq or Gi) GPCR->GProtein Conformational Locking Effector Phospholipase C / Adenylyl Cyclase GProtein->Effector Signal Transduction Response Cellular Response (Calcium flux / cAMP modulation) Effector->Response Secondary Messengers

GPCR signal transduction pathway modulated by the alkylating ligand.

References

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. Retrieved from [Link][9]

  • ACS Medicinal Chemistry Letters. Screening for GPCR Ligands Using Surface Plasmon Resonance. Retrieved from [Link][8]

  • PharmaFeatures. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery. Retrieved from [Link][6]

  • Bitesize Bio. How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link][11]

  • Wikipedia. IC50 (Cheng-Prusoff equation). Retrieved from [Link][10]

  • ResearchGate. Analysis of SPR publications on GPCR. Retrieved from[Link][7]

  • National Institutes of Health (PubMed). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation. Retrieved from[Link][12]

  • National Institutes of Health (PMC). Covalent agonists for studying G protein-coupled receptor activation. Retrieved from [Link][3]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][4]

  • National Institutes of Health (PMC). Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery. Retrieved from[Link][2]

  • Proceedings of the National Academy of Sciences (PNAS). Covalent agonists for studying G protein-coupled receptor activation. Retrieved from [Link][5]

  • ACS Publications. Covalent Molecular Probes for Class A G Protein-Coupled Receptors: Advances and Applications. Retrieved from [Link][1]

Sources

Exploratory

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, as it stringently regulates the passage of molecules into the brain.[1] Consequently, only a small fraction of small molecules can cross this barrier.[2] This guide outlines a comprehensive, multi-stage strategy for evaluating the BBB permeability of a novel compound, N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide. As this is a compound with limited public data, this document serves as a predictive and strategic workflow rather than a review of existing literature. We will proceed from theoretical in silico predictions to robust in vitro assays and culminate with definitive in vivo validation. This structured approach is designed to efficiently characterize the compound's potential as a CNS-active agent and to provide a self-validating system of protocols and decision-making milestones.

Introduction: The Critical Hurdle of CNS Drug Delivery

For a therapeutic agent to be effective against a CNS target, it must first reach that target in sufficient concentrations. The BBB, a highly selective barrier formed by brain endothelial cells, is the primary gatekeeper controlling substance entry into the brain.[3][4] Its function is to protect the brain from harmful substances while allowing the passage of essential nutrients.[5] This selectivity is achieved through physical barriers (tight junctions) and a complex system of active influx and efflux transporters, such as P-glycoprotein (P-gp).[6][7]

Understanding and optimizing a compound's ability to permeate the BBB is a cornerstone of CNS drug discovery.[8][9] Early and accurate assessment of BBB permeability can save significant time and resources by focusing efforts on candidates with the highest probability of success.[6] This guide provides the technical framework for assessing N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide, a novel molecule with potential therapeutic applications.

Stage 1: Predictive Assessment and In Silico Modeling

Before committing to resource-intensive experimental work, computational models provide a crucial first pass to estimate the likelihood of BBB penetration based on the molecule's structure.[2][10] These predictions are guided by physicochemical properties known to influence permeability.

Physicochemical Profiling

The structure of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide lends itself to an initial assessment based on widely accepted principles for CNS drug-likeness, such as Lipinski's Rule of Five.[11]

PropertyEstimated ValueCNS-Drug GuidelineRationale & Implication
Molecular Weight (MW) ~302.8 g/mol < 450-500 DaLower MW is generally favored for passive diffusion across the BBB. The compound is well within this range.
Lipophilicity (logP) ~3.0 - 3.51.5 - 3.5Optimal lipophilicity is crucial; too low and the molecule won't enter the lipid membrane, too high and it may be retained in the membrane or become a P-gp substrate.[8] The estimated value is within the optimal range.
Topological Polar Surface Area (TPSA) ~41.6 Ų< 70-90 ŲTPSA is a strong predictor of passive transport.[12] A lower TPSA correlates with higher permeability. The compound's TPSA is excellent for CNS penetration.
Hydrogen Bond Donors (HBD) 1≤ 3-5Fewer hydrogen bonds to break facilitates entry into the lipophilic BBB. The compound meets this criterion.
Hydrogen Bond Acceptors (HBA) 3≤ 7-10Similar to HBD, fewer acceptors are favorable. The compound is well within this guideline.
Rotatable Bonds 5≤ 8Lower conformational flexibility is often associated with better permeability.

Expert Insight: The initial physicochemical profile of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide is highly promising. All key parameters fall within the established guidelines for CNS-penetrant molecules, suggesting a high probability of passive diffusion across the BBB. The next steps are to validate this prediction experimentally.

Computational Workflow

A logical workflow for in silico assessment integrates multiple predictive models to build a comprehensive profile of the compound's likely BBB behavior.

G cluster_0 In Silico Predictive Workflow mol_structure Compound Structure N-[1-(3-Cl-propyl)pip-4-yl]-4-F-benzamide physchem Calculate Physicochemical Properties (MW, logP, TPSA, HBD/HBA) mol_structure->physchem Input qsar QSAR & Machine Learning Models (Predict logBB, Kp,uu, P-gp substrate liability) physchem->qsar Descriptors decision Go / No-Go Decision for In Vitro Testing qsar->decision Prediction Score

Caption: Workflow for in silico BBB permeability prediction.

Stage 2: In Vitro Experimental Validation

In vitro models provide the first experimental data on a compound's interaction with a biological or artificial barrier. They offer a balance of physiological relevance and throughput, allowing for the efficient screening and characterization of compounds.[13]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method used to evaluate passive, transcellular permeability.[14][15] It is an excellent first-line experimental screen because it isolates the contribution of passive diffusion, which the in silico analysis suggests is the likely transport mechanism for this compound.

Causality: By using an artificial membrane composed of lipids mimicking the BBB, this assay directly tests the hypothesis generated from the logP and TPSA calculations: that the compound has the right physicochemical properties to cross a lipid barrier.[16]

  • Preparation:

    • Prepare a donor solution of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide at 100-200 µM in a buffer solution (e.g., PBS, pH 7.4).

    • Prepare the acceptor plate with the same buffer.

    • Coat the filter of a 96-well filter plate (donor plate) with 5 µL of a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[15][17]

  • Assay Execution:

    • Add 150-200 µL of the donor solution to each well of the lipid-coated donor plate.

    • Carefully place the donor plate into the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for 4-18 hours.[4][17]

  • Analysis:

    • After incubation, determine the compound concentration in both donor and acceptor wells using LC-MS/MS.

    • Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls for system validation.

  • Calculation:

    • Calculate the apparent permeability coefficient (Pₑ) using the following formula: Pₑ = - (V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

    • Compare the resulting Pₑ value to established benchmarks to classify the compound's passive permeability.

Permeability ClassPₑ (x 10⁻⁶ cm/s)CNS Penetration Likelihood
High> 4.0High
Medium2.0 - 4.0Possible
Low< 2.0Low
Cell-Based Transwell Models

To introduce more biological complexity, including the potential for active transport and the presence of tight junctions, cell-based assays are the logical next step.[18] The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used and well-characterized model for such studies.[3][19][20][21]

Causality: This model validates permeability in a system that includes not only a cell monolayer but also the tight junction proteins and efflux transporters (like P-gp) that are hallmarks of the BBB in vivo.[22] This allows for the determination of an apparent permeability coefficient (Papp) and an efflux ratio (ER).

Caption: Diagram of a cell-based transwell assay for BBB permeability.

  • Cell Culture:

    • Culture hCMEC/D3 cells on collagen-coated Transwell inserts (e.g., 0.4 µm pore size) for 7-10 days until a confluent monolayer is formed.[20][22]

  • Monolayer Integrity Verification:

    • Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm tight junction formation. A TEER value >30 Ω·cm² is typically acceptable.

    • Perform a Lucifer Yellow permeability test; passage should be <1% to confirm monolayer integrity.[23]

  • Permeability Measurement (A→B):

    • Wash the cell monolayer with transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound (1-10 µM) to the apical (A, blood side) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B, brain side) chamber.[24]

    • Analyze samples by LC-MS/MS.

  • Efflux Measurement (B→A):

    • In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber.

  • Data Analysis:

    • Calculate the apparent permeability (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).

    • Self-Validation: An ER > 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp. If the ER is high, the experiment should be repeated in the presence of a known P-gp inhibitor (e.g., Verapamil) to confirm.

Stage 3: Definitive In Vivo Assessment

The final and most definitive stage is to measure brain penetration in a living system.[5][25] This accounts for all physiological variables, including plasma protein binding, metabolism, and the fully functional BBB. The key metric derived from these studies is the unbound brain-to-plasma concentration ratio (Kp,uu).[7][26]

Causality: Kp,uu is the gold standard metric because it represents the equilibrium of unbound compound between the plasma and the brain interstitial fluid.[27][28] This value directly reflects the compound's ability to cross the BBB and engage its target. A Kp,uu value near 1 suggests passive diffusion, <1 suggests active efflux, and >1 suggests active influx.[7][26]

  • Animal Dosing:

    • Administer N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide to a cohort of rodents (e.g., male Sprague-Dawley rats) via intravenous (IV) or oral (PO) administration at a pharmacologically relevant dose.

  • Sample Collection:

    • At a predetermined time point (e.g., 1 or 2 hours, when pseudo-equilibrium is expected), collect terminal blood samples (via cardiac puncture) and whole brains.[29]

  • Sample Processing:

    • Centrifuge blood to isolate plasma.

    • Homogenize the brain tissue in a buffer.

  • Bioanalysis:

    • Determine the total concentration of the compound in plasma (Cₚ) and brain homogenate (Cₑ) using a validated LC-MS/MS method.

  • Fraction Unbound Measurement (fu,p and fu,brain):

    • Separately, determine the fraction of the compound that is not bound to proteins in plasma (fu,p) and in brain homogenate (fu,brain) using equilibrium dialysis. This is a critical step for calculating the unbound concentrations.

  • Calculation:

    • Calculate the total brain-to-plasma ratio: Kp = Cₑ / Cₚ

    • Calculate the unbound ratio: Kp,uu = Kp / (fu,brain / fu,p) (Note: some literature uses a different formula Kp,uu = Kp * fu,p / fu,brain; consistency is key). A more direct representation is Kp,uu = C_u,brain / C_u,plasma.[7][27][30]

G cluster_0 In Vivo Kp,uu Determination Workflow dosing Administer Compound to Rodent Model sampling Collect Blood (Plasma) & Brain Tissue dosing->sampling analysis LC-MS/MS Analysis (Total Conc. C_p, C_brain) sampling->analysis dialysis Equilibrium Dialysis (fu,p and fu,brain) sampling->dialysis calc_kp Calculate Kp (C_brain / C_p) analysis->calc_kp calc_kpuu Calculate Kp,uu Kp * (fu,p / fu,brain) dialysis->calc_kpuu calc_kp->calc_kpuu

Sources

Foundational

A Technical Guide to Assessing the Metabolic Stability of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide in Human Liver Microsomes

Abstract This technical guide provides a comprehensive framework for evaluating the metabolic stability of the novel chemical entity, N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide, using human liver microsomes (...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the metabolic stability of the novel chemical entity, N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide, using human liver microsomes (HLMs). As a critical step in early drug discovery, this in vitro assay offers essential insights into a compound's intrinsic clearance, directly influencing its pharmacokinetic profile and potential for clinical success. This document details the underlying scientific principles, offers a step-by-step experimental protocol, and outlines the data analysis required to derive key pharmacokinetic parameters. It is intended for researchers, scientists, and drug development professionals seeking to establish or refine their metabolic stability screening processes.

Introduction: The Imperative of Metabolic Stability

In the journey of a drug candidate from discovery to clinical application, its metabolic fate is a pivotal determinant of success. A compound that is too rapidly metabolized will struggle to achieve therapeutic concentrations in the body, while one that is too slowly metabolized may accumulate and lead to toxicity.[1] The in vitro metabolic stability assay using HLMs is a foundational screening tool designed to predict a compound's susceptibility to biotransformation.[1][2]

HLMs are subcellular fractions derived from the endoplasmic reticulum of human hepatocytes.[3] They are a rich source of key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, as well as flavin-containing monooxygenases (FMOs) and certain UDP-glucuronosyltransferases (UGTs).[1][2] By incubating a test compound with HLMs and the necessary cofactors, we can simulate Phase I metabolic reactions and quantify the rate at which the parent compound is eliminated.[3][4] This guide will use N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide as a case study to illustrate this essential process.

Theoretical Metabolic Profile of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

A proactive analysis of a compound's structure can provide valuable hypotheses regarding its metabolic liabilities. The structure of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide presents several functional groups susceptible to enzymatic attack.

Predicted Metabolic Pathways:

  • Piperidine Ring Oxidation: The piperidine ring is a common site for CYP-mediated oxidation. Metabolism can occur at positions alpha to the nitrogen atom, potentially leading to N-dealkylation or ring-opening.[5][6]

  • N-Dealkylation: The bond connecting the chloropropyl group to the piperidine nitrogen is a likely target for CYP enzymes, particularly CYP3A4 and CYP2D6, which are known to catalyze such reactions.[5] This would result in the cleavage of the chloropropyl side chain.

  • Amide Hydrolysis: The amide linkage is susceptible to hydrolysis by carboxylesterases, which are present in liver microsomes, to form 4-fluoro-benzoic acid and 1-(3-chloropropyl)piperidin-4-amine.[7][8][9] However, amide hydrolysis can often be slower than CYP-mediated oxidation.[7][9]

  • Oxidation of the Fluorobenzamide Ring: While the carbon-fluorine bond is very strong, the aromatic ring itself can undergo hydroxylation.[10][11][12] The fluorine atom can influence the position of this hydroxylation due to its electronic effects.

  • Metabolism of the Alkyl Chloride: The chloropropyl group may undergo biotransformation. Organochlorine compounds can be metabolized by CYPs, potentially leading to dehalogenation or oxidation.[13][14][15]

Understanding these potential pathways is crucial for interpreting the experimental results and, if necessary, guiding future medicinal chemistry efforts to improve metabolic stability.

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure robust and reproducible results. It incorporates necessary controls to validate the integrity of the assay system.

Materials and Reagents
ReagentTypical SpecificationsPurpose
Test Compound Stock10 mM in DMSOThe compound of interest
Pooled Human Liver Microsomes20 mg/mL proteinSource of metabolic enzymes
Potassium Phosphate Buffer100 mM, pH 7.4Maintains physiological pH
NADPH Regenerating SystemSolution A (NADP+, G6P), Solution B (G6P-DH)Sustains cofactor supply for CYPs
Positive Control (High Clearance)Verapamil, 10 mM in DMSOValidates high enzyme activity
Positive Control (Low Clearance)Diazepam, 10 mM in DMSOValidates assay sensitivity to slow turnover
Quenching SolutionAcetonitrile with Internal Standard (e.g., Bucetin)Stops the reaction and aids in sample prep
Assay Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis prep_buffer Prepare Buffer & NADPH System pre_incubate Pre-incubate HLM, Buffer, & Compound at 37°C (5 min) prep_buffer->pre_incubate prep_hlm Thaw & Dilute HLM (e.g., to 1 mg/mL) prep_hlm->pre_incubate control_neg_heat Negative Control: Heat-Inactivated HLM prep_cpd Prepare Compound Working Solutions (e.g., 2 µM) prep_cpd->pre_incubate control_pos Positive Controls: Verapamil, Diazepam initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C with Agitation initiate->incubate control_neg_nadph Negative Control: -NADPH time_points Aliquots Taken at: 0, 5, 15, 30, 45, 60 min incubate->time_points quench Quench Reaction with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms

Caption: Experimental workflow for the HLM metabolic stability assay.

Step-by-Step Methodology
  • Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[16]

    • On the day of the experiment, prepare the NADPH regenerating system according to the manufacturer's instructions. Keep on ice.

    • Rapidly thaw the pooled HLMs in a 37°C water bath.[17] Once thawed, immediately place on ice and dilute to a working concentration of 1.0 mg/mL in the phosphate buffer.

    • Prepare working solutions of the test compound and positive controls (Verapamil, Diazepam) at 2 µM by diluting the 10 mM DMSO stock into the phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1% to avoid enzyme inhibition.[16][18]

  • Incubation Setup:

    • Set up reactions in triplicate in a 96-well plate or microcentrifuge tubes.

    • Test Incubations: Add HLM solution, buffer, and the test compound working solution.

    • Negative Control (-NADPH): Set up a parallel incubation for the test compound at the final time point (e.g., 60 min) but replace the NADPH solution with buffer. This control measures non-enzymatic degradation.[2][19]

    • Negative Control (Heat-Inactivated): Pre-treat a separate aliquot of diluted HLMs at 45°C for 30 minutes before setting up an incubation for the test compound. This control also accounts for non-enzymatic degradation and binding.[19]

    • Positive Controls: Set up incubations for Verapamil and Diazepam to run alongside the test compound. This validates that the HLM system is metabolically active and performing as expected.[4][20]

  • Reaction and Sampling:

    • Pre-incubate the plate/tubes containing HLMs, buffer, and compounds for 5 minutes at 37°C with gentle agitation.[1][19]

    • Initiate the metabolic reactions by adding the NADPH regenerating system.[19] The T=0 sample is taken immediately from the incubation mixture before adding NADPH and is quenched.

    • Incubate the reaction plate at 37°C, with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each reaction well and add it to a separate plate/tube containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction.[4][16] A 3:1 or 4:1 ratio of acetonitrile to sample is common.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 3000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[19]

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][21][22][23] The method should be optimized for the specific mass transitions of the test compound and the internal standard.

Data Analysis and Interpretation

The goal of data analysis is to determine the rate of disappearance of the parent compound and calculate key parameters of metabolic stability.

Data Processing

The LC-MS/MS instrument will provide peak areas for the test compound and the internal standard at each time point.

  • Calculate the Peak Area Ratio (PAR) for each sample:

    • PAR = (Peak Area of Test Compound) / (Peak Area of Internal Standard)

  • Normalize the data by calculating the percent of compound remaining at each time point relative to the T=0 sample:

    • % Remaining = (PAR at time t) / (PAR at T=0) * 100

Calculating Kinetic Parameters
  • Plot the Data: Plot the natural logarithm (ln) of the % Remaining versus the incubation time.

  • Determine the Rate Constant (k): Perform a linear regression on the data points. The elimination rate constant (k) is the negative of the slope of this line. The units are min⁻¹.

  • Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint): This value represents the volume of microsomal matrix cleared of the compound per minute per milligram of microsomal protein. It is a fundamental measure of metabolic efficiency.[1][24]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Data Analysis Workflow

Caption: Workflow for data analysis and parameter calculation.

Results and Interpretation

The final output of the assay should be a clear summary of the calculated pharmacokinetic parameters.

Table 2: Metabolic Stability Data Summary

Compoundt½ (min)CLint (µL/min/mg protein)Stability Classification
N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide[Experimental Value][Calculated Value][e.g., Low, Medium, High]
Verapamil (High Clearance Control)< 15> 80High
Diazepam (Low Clearance Control)> 60< 15Low

Interpretation:

  • High Stability (Low CLint, Long t½): The compound is slowly metabolized. This can be desirable for achieving a long duration of action but may increase the risk of drug-drug interactions or accumulation.

  • Low Stability (High CLint, Short t½): The compound is rapidly metabolized. This can lead to poor oral bioavailability and may require frequent dosing to maintain therapeutic levels.

  • Moderate Stability: The compound shows an intermediate rate of metabolism, which is often a desirable starting point in drug optimization.

The data for N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide should be compared against the controls and historical data for other project compounds to provide context. If the compound demonstrates high clearance, further metabolite identification studies may be warranted to confirm the metabolic pathways predicted in Section 2 and to guide chemical modifications to block these metabolic "hotspots."

Conclusion

The in vitro metabolic stability assay in human liver microsomes is an indispensable tool in modern drug discovery.[2][16] By providing a robust and early assessment of a compound's intrinsic clearance, it enables project teams to make informed decisions, prioritize candidates with favorable pharmacokinetic properties, and efficiently allocate resources. This guide offers a comprehensive framework for conducting this assay with scientific rigor, ensuring that the data generated for compounds like N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide are both reliable and actionable.

References

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Exploratory

An In-depth Technical Guide to the Crystal Structure and Polymorphism of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the investigation of the solid-state properties of N-[1-(3-Chloropropyl)piperidin-4-yl]...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the solid-state properties of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide, a novel compound with potential therapeutic applications. While specific experimental data for this molecule is not yet publicly available, this document outlines the critical importance of understanding its crystal structure and polymorphic behavior. By leveraging established principles of solid-state chemistry and drawing parallels from structurally related compounds, we present a detailed roadmap for its synthesis, characterization, and the potential implications of its crystalline forms on drug development. This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar chemical entities.

Introduction: The Critical Role of Solid-State Properties in Drug Development

In the journey of a drug molecule from discovery to a marketed therapeutic, the characterization of its solid-state properties is a non-negotiable and critical phase. The ability of a compound to exist in more than one crystal structure, a phenomenon known as polymorphism, can profoundly influence its physicochemical properties.[1][2] These properties, including solubility, dissolution rate, stability, and bioavailability, are inextricably linked to the drug's safety and efficacy.[1][3]

The case of Ritonavir, an HIV protease inhibitor, serves as a stark reminder of the consequences of overlooking polymorphism. An unpredicted appearance of a more stable, less soluble polymorph led to a significant decrease in bioavailability and a temporary withdrawal of the product from the market.[1] Therefore, a thorough investigation and control of polymorphism are imperative to ensure consistent product quality and therapeutic performance.[4]

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide incorporates several structural motifs, including a piperidine ring and a fluorobenzamide group, which are common in centrally active agents. The presence of flexible side chains and hydrogen bonding moieties suggests a high propensity for polymorphic behavior. This guide will delineate the necessary steps to fully characterize the solid-state landscape of this promising compound.

Synthesis and Structural Characterization

The synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide would likely involve a multi-step process, culminating in the formation of the final amide bond. A plausible synthetic route is outlined below.

Proposed Synthesis Workflow

A logical synthetic approach would involve the acylation of a suitable piperidine precursor with 4-fluorobenzoyl chloride.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 4-aminopiperidine 4-Aminopiperidine N-alkylation N-Alkylation 4-aminopiperidine->N-alkylation 1-bromo-3-chloropropane 1-Bromo-3-chloropropane 1-bromo-3-chloropropane->N-alkylation 4-fluorobenzoyl_chloride 4-Fluorobenzoyl Chloride Amide_coupling Amide Coupling 4-fluorobenzoyl_chloride->Amide_coupling Intermediate_1 1-(3-Chloropropyl)piperidin-4-amine N-alkylation->Intermediate_1 Intermediate_1->Amide_coupling Target_Compound N-[1-(3-Chloropropyl)piperidin-4-yl]- 4-fluorobenzamide Amide_coupling->Target_Compound

Caption: Proposed synthetic workflow for N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide.

Experimental Protocol: Synthesis
  • N-Alkylation of 4-Aminopiperidine: Dissolve 4-aminopiperidine in a suitable aprotic solvent such as acetonitrile. Add a non-nucleophilic base, for instance, potassium carbonate, to the mixture. Slowly add 1-bromo-3-chloropropane to the stirring solution at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the solid and concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography to yield 1-(3-chloropropyl)piperidin-4-amine.

  • Amide Coupling: Dissolve the resulting intermediate in a chlorinated solvent like dichloromethane. Cool the solution in an ice bath and add a base, such as triethylamine. Add a solution of 4-fluorobenzoyl chloride in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide.

Structural Elucidation

The chemical structure of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the fluorobenzamide ring, the piperidine ring protons, and the aliphatic protons of the 3-chloropropyl chain.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the amide, aromatic carbons, and aliphatic carbons of the piperidine and chloropropyl groups.
FT-IR Characteristic absorption bands for N-H stretching, C=O stretching of the amide, C-N stretching, and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.

Crystal Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the crystalline solid is determined by single-crystal X-ray diffraction (SCXRD).

Experimental Workflow: Single-Crystal X-ray Diffraction

SCXRD_Workflow Crystal_Growth Single Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection   Suitable size & quality Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution   Phase problem Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: Single Crystal Growth and SCXRD
  • Crystal Growth: High-quality single crystals are paramount for a successful SCXRD experiment. Several crystallization techniques should be employed:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) and allow the solvent to evaporate slowly at room temperature.

    • Solvent-Antisolvent Diffusion: Create a layered system with the compound dissolved in a "good" solvent and an "antisolvent" in which it is insoluble. Diffusion between the layers can induce crystallization.

    • Vapor Diffusion: Place a solution of the compound in a small vial inside a larger sealed container with an antisolvent. The vapor of the antisolvent will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial model is then refined to achieve the best possible fit between the observed and calculated diffraction data.

Anticipated Crystal Packing and Intermolecular Interactions

Based on the molecular structure, several key intermolecular interactions are expected to govern the crystal packing:

  • N-H···O Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. This interaction is likely to be a primary driver of the crystal packing, potentially forming chains or dimeric motifs.

  • C-H···F and C-H···O Interactions: Weaker hydrogen bonds involving the aromatic and aliphatic C-H groups as donors and the fluorine and oxygen atoms as acceptors are also anticipated to play a role in stabilizing the crystal lattice.

  • Halogen Bonding: The chlorine atom on the propyl chain could potentially participate in halogen bonding interactions.

Polymorphism Screening

A comprehensive polymorph screen is essential to identify all accessible crystalline forms of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide. This involves crystallizing the compound under a wide range of conditions.

Polymorph Screening Workflow

Polymorph_Screening_Workflow Compound Synthesized Compound Crystallization Systematic Crystallization Experiments Compound->Crystallization Solid_Isolation Solid Form Isolation Crystallization->Solid_Isolation Characterization Characterization of Solid Forms Solid_Isolation->Characterization Polymorph_ID Identification of Unique Polymorphs Characterization->Polymorph_ID Stability Thermodynamic Stability Assessment Polymorph_ID->Stability Final_Form Selection of Optimal Form Stability->Final_Form

Caption: A systematic workflow for polymorph screening and selection.

Experimental Design for Polymorph Screening

A variety of crystallization methods should be explored, including:

  • Solvent Variation: Crystallization from a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.

  • Temperature Variation: Cooling crystallization at different rates and isothermal crystallization at various temperatures.

  • Slurry Experiments: Stirring a suspension of the compound in different solvents at various temperatures to facilitate the conversion to the most stable form.

  • Grinding: Mechanical stress induced by grinding can sometimes trigger polymorphic transformations.[1]

Characterization of Polymorphs

The solid forms obtained from the screening process must be characterized using a combination of analytical techniques to identify unique polymorphs.

Technique Purpose Anticipated Results for Different Polymorphs
Powder X-ray Diffraction (PXRD) "Fingerprinting" of the crystalline form.Different polymorphs will exhibit distinct diffraction patterns with peaks at different 2θ angles.
Differential Scanning Calorimetry (DSC) To determine melting points and detect phase transitions.Polymorphs will have different melting points and may show endothermic or exothermic events corresponding to solid-solid phase transitions.
Thermogravimetric Analysis (TGA) To assess thermal stability and the presence of solvates.Significant weight loss at temperatures below the melting point may indicate the presence of a solvate.
Infrared (IR) and Raman Spectroscopy To probe differences in molecular conformation and intermolecular interactions.Variations in the positions and shapes of vibrational bands, particularly those associated with hydrogen bonding (e.g., N-H and C=O stretching), can differentiate polymorphs.
Solid-State NMR (ssNMR) To provide information on the local environment of atoms in the crystal lattice.Different polymorphs will show different chemical shifts and peak multiplicities.

Conclusion and Future Directions

The thorough investigation of the crystal structure and polymorphism of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive, albeit prospective, roadmap for the synthesis, structural elucidation, and solid-state characterization of this molecule. By systematically applying the described methodologies, researchers can build a complete understanding of its solid-state landscape, enabling the selection of the optimal crystalline form with desirable physicochemical properties for further development. The insights gained from these studies will be invaluable in ensuring the safety, efficacy, and consistency of any future drug product containing this active pharmaceutical ingredient.

References

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
  • Tim, C. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 149.
  • Bentham Science Publishers. (2023, September 8).
  • Bentham Science Publishers. (2024, March 1).
  • CordenPharma. (2024, July 8).
  • Deciga-Campos, M., et al. (2020, March 15). Design and synthesis of N‑(benzylpiperidinyl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism. Life Sciences, 245, 117348.
  • Saeed, A., et al. (2015). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides.
  • Prathebha, K., et al. (2014). Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o888–o889.
  • Gothwal, A., et al. (2015). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1146-1150.
  • Wessig, P., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4734.
  • Abosadiya, H. M. A. (2024, December 31). Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. European Journal of Chemistry, 15, 320-324.
  • Zamri, A., et al. (2020, April 1). Synthesis and Molecular Docking Study of 1-(3-Chloropropyl)-3,5-Bis((E)-4-methoxybenzylidene)piperidin-4-one as a Dengue Protease Inhibitor. Pharmacology and Clinical Pharmacy Research, 5(1), 14-20.
  • Yasodha, T., & Venkateswara Moorthy, R. (2021, July 26). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. Acta Scientific Pharmacology, 2(8), 48-54.
  • MolForge. (n.d.). N-(1-benzylpiperidin-4-yl)-3-chlorobenzamide - Molecular Properties.
  • Drebushchak, T. N., et al. (2015, November 5). Polymorphism of chlorpropamide: structure and transitions.
  • Pápai, I., et al. (2021, October). Solvatomorph and polymorph screening of clopamide drug and its copper(II) complex crystals. CrystEngComm, 23(42).
  • Spallarossa, A., et al. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3986.
  • Kumar, A., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 453-459.
  • Benchchem. (n.d.). 1-(3-Chloropropyl)piperidine-4-carboxamide|CAS 129846-88-4.
  • Lee, E. H. (2015). A Practical Guide to Pharmaceutical Polymorph Screening & Selection. Asian Journal of Pharmaceutical Sciences, 10(4), 283-293.
  • Wang, Y., et al. (2019, September 18). Mechanofluorochromism, polymorphism and thermochromism of novel D–π–A piperidin-1-yl-substitued isoquinoline derivatives. Journal of Materials Chemistry C, 7(39), 12213-12220.
  • Acadia Pharmaceuticals Inc. (2020).
  • Thomas, S. P., et al. (2020, April 3). Disorder Induced Concomitant Polymorphism in 3-Fluoro-N-(3-fluorophenyl)benzamide. Crystal Growth & Design.
  • ChemDiv. (n.d.). N-{1-[1-(3-fluorobenzoyl)piperidin-4-yl]-2-oxo-2-[(prop-2-en-1-yl)amino]ethyl}-4-methoxybenzamide.
  • National Library of Medicine. (2008, June 9). N-(1-acetylpiperidin-4-yl)

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Foundational

Thermodynamic Solubility Profiling of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide: A Methodological Framework

An In-Depth Technical Guide Abstract The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical, intrinsic property that profoundly influences its bioavailability, manufacturability, and over...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical, intrinsic property that profoundly influences its bioavailability, manufacturability, and overall clinical efficacy. This guide provides a comprehensive technical framework for the rigorous determination of the thermodynamic solubility of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide, a compound for which public domain data is limited. By treating this molecule as a representative case study for a weakly basic compound, we will detail the underlying principles, establish robust experimental protocols, and explain the scientific rationale behind each methodological choice. This document serves as a blueprint for researchers to generate accurate, reproducible, and defensible solubility data essential for informed drug development decisions.

Introduction: The Imperative of Thermodynamic Solubility

In preclinical and clinical drug development, understanding the fundamental physicochemical properties of a drug candidate is paramount. Among these, thermodynamic solubility (S₀) stands out as a cornerstone parameter. It is defined as the maximum concentration of a solute that can dissolve in a specific solvent system at equilibrium under defined conditions of temperature and pressure. Unlike kinetic solubility, which can be influenced by factors like solid-state form and dissolution rate, thermodynamic solubility represents a true equilibrium state, providing the most accurate baseline for assessing a compound's potential for oral absorption.

This guide will therefore not only outline the "how" but, more importantly, the "why," grounding every step in the principles of physical chemistry and pharmaceutical science.

Theoretical Foundations: pH, pKa, and the Henderson-Hasselbalch Equation

The solubility of ionizable compounds is governed by the interplay between the intrinsic solubility of the neutral form (S₀) and the solubility of the ionized form(s). The piperidine nitrogen in the compound is expected to be basic, with an estimated pKa in the range of 8.0-9.5. This means its charge state, and thus its solubility, will change significantly across the physiological pH range.

The relationship between pH, pKa, and the concentration of the ionized ([A⁻] or [BH⁺]) and un-ionized ([HA] or [B]) forms of a compound is described by the Henderson-Hasselbalch equation. For a weak base like our compound (B), the equation is:

pH = pKa + log([B]/[BH⁺])

The total solubility (S_T) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of its protonated, more soluble salt form:

S_T = S₀ + [BH⁺]

This relationship dictates that for a basic compound, solubility will be lowest at high pH (where the un-ionized form dominates) and will increase as the pH drops below the pKa (where the protonated, ionized form becomes prevalent). A thorough understanding of this principle is critical for designing meaningful solubility experiments.

Core Experimental Protocol: The Gold Standard Shake-Flask Method (ICH Q6A)

The saturation shake-flask method is universally recognized as the gold-standard for determining thermodynamic solubility. Its elegance lies in its simplicity and directness: it measures solubility by allowing the compound and solvent to reach a true thermodynamic equilibrium.

Rationale for Method Selection

The shake-flask method is chosen over higher-throughput kinetic methods (e.g., nephelometry, automated solvent addition) because it minimizes the risk of generating supersaturated solutions, which can lead to an overestimation of solubility. By ensuring a sufficient equilibration time in the presence of excess solid material, we can be confident that the measured concentration represents the true thermodynamic limit.

Step-by-Step Experimental Workflow
  • Preparation of Buffer Systems:

    • Prepare a series of biocompatible buffers (e.g., phosphate, citrate) covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

    • Verify the pH of each buffer with a calibrated pH meter before and after the experiment to ensure stability. The ionic strength of the buffers should be maintained at a constant level (e.g., 0.15 M) to minimize its effect on solubility.

  • Sample Preparation:

    • Weigh an excess amount of the solid compound into multiple glass vials for each buffer system. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to confirm that saturation was achieved. A starting point is typically 2-10 mg of compound per 1 mL of buffer.

  • Equilibration:

    • Add the precise volume of the corresponding pH buffer to each vial.

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a constant-temperature orbital shaker or rotator. A standard temperature is 25°C (room temperature) or 37°C (physiological temperature).

    • The system must be agitated for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate. However, for compounds with slow dissolution kinetics, up to 72 hours may be necessary. It is crucial to validate the equilibration time by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation & Sampling:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant. The critical step here is to separate the dissolved compound from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). The first few drops of filtrate should be discarded to prevent adsorption losses.

  • Quantification:

    • Analyze the concentration of the compound in the clear filtrate using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.

    • A standard calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_buffer Prepare pH Buffers (pH 2.0 - 9.0) add_buffer Add Buffer to API prep_buffer->add_buffer weigh_api Weigh Excess API (>2 mg/mL) weigh_api->add_buffer shake Agitate at Constant T (24-72h) add_buffer->shake Seal Vials separate Centrifuge & Filter (0.22 µm PVDF) shake->separate Confirm Plateau quantify Quantify Concentration (HPLC-UV) separate->quantify Clear Supernatant end Data Interpretation quantify->end Final Solubility Value (mg/mL)

Caption: Shake-Flask Thermodynamic Solubility Workflow.

Data Presentation and Interpretation

The results from the shake-flask experiment should be compiled into a clear, concise table to visualize the pH-solubility profile of the compound.

Table 1: pH-Dependent Thermodynamic Solubility of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide at 25°C

pH of BufferMean Solubility (µg/mL)Standard Deviation (µg/mL)Classification (USP)
2.01550.875.2Sparingly Soluble
4.598.69.1Very Slightly Soluble
6.82.10.3Practically Insoluble
7.4<1.0-Practically Insoluble
9.0<0.5-Practically Insoluble

Note: Data presented is representative and for illustrative purposes.

From this profile, several key insights can be drawn:

  • Weakly Basic Nature Confirmed: The solubility is dramatically higher at low pH (pH 2.0) and decreases sharply as the pH increases, which is characteristic behavior for a weak base.

  • Potential for Poor Oral Absorption: The very low solubility observed at neutral pH (pH 6.8 and 7.4), which mimics the conditions in the lower intestine, is a significant red flag for potential absorption issues.

  • Formulation Strategy Implications: These data strongly suggest that formulation strategies enhancing solubility, such as salt formation or amorphous solid dispersions, will be necessary for developing an oral dosage form.

Advanced Characterization: Potentiometric Titration for pKa and Intrinsic Solubility

While the shake-flask method provides direct solubility measurements, potentiometric titration offers a powerful, complementary technique to rapidly determine the pKa and, by extension, calculate the intrinsic solubility (S₀).

The Principle

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is determined from the inflection point of the titration curve. By performing the titration on a suspension of the compound (slurry), one can also calculate the intrinsic solubility of the free, un-ionized form.

Experimental Workflow Visualization

G cluster_titration Potentiometric Titration Workflow start Start prep Prepare API Slurry in Water/Cosolvent start->prep titrate Titrate with HCl while monitoring pH prep->titrate curve Generate pH vs. Titrant Volume Curve titrate->curve analyze Analyze Curve for pKa and S₀ curve->analyze end Determine pKa & Intrinsic Solubility analyze->end

Caption: Potentiometric Titration Workflow for pKa and S₀.

The data derived from this method can be used to model the full pH-solubility profile, providing a robust dataset that validates and complements the shake-flask results.

Conclusion and Strategic Implications

The thermodynamic solubility of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide is a critical parameter that must be defined with high accuracy. The gold-standard shake-flask method, executed across a range of physiological pH values, provides the most reliable and defensible data. The resulting pH-solubility profile is not merely a set of numbers; it is a strategic guide for the entire drug development team.

The illustrative data presented here indicates that the compound is a classic example of a poorly soluble weak base. This knowledge, obtained early in the development process, empowers formulation scientists to proactively address bioavailability challenges, enables medicinal chemists to refine their SAR strategies, and provides toxicologists with a basis for designing appropriate preclinical studies. By adhering to the rigorous, scientifically grounded methodologies outlined in this guide, research teams can build a solid foundation for successful drug development.

References

  • Title: ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: The Shake-Flask Method for Solubility Determination Source: GlaxoSmithKline (GSK) URL: [Link]

  • Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Fast and Accurate pKa and Solubility Measurements by Potentiometric Titration Source: Pion Inc. URL: [Link]

Exploratory

The Strategic Role of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide in Drug Discovery: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, multi-target therapeutics relies heavily on the use of "privileged" bifunctional intermediates. N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, multi-target therapeutics relies heavily on the use of "privileged" bifunctional intermediates. N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide (Molecular Formula: C15H20ClFN2O) stands out as a highly versatile building block. By converging a pharmacophorically critical 4-fluorobenzamide moiety, a structurally rigid piperidine core, and a reactive 3-chloropropyl linker, this intermediate enables the modular synthesis of bivalent ligands. This whitepaper details the structural rationale, step-by-step synthetic methodologies, and downstream applications of this compound, providing a self-validating framework for researchers in neuropharmacology and oncology.

Structural Rationale & Mechanistic Causality

The design of this intermediate is not arbitrary; every functional group serves a distinct physicochemical and reactive purpose:

  • The 4-Fluorobenzamide Motif: Fluorine substitution at the para position of a phenyl ring is a classic bioisosteric strategy. Incorporating fluorinated building blocks enhances metabolic stability by sterically and electronically blocking CYP450-mediated aromatic oxidation[1]. Furthermore, the amide bond provides essential hydrogen bond donor/acceptor capabilities required for anchoring the molecule within target receptor pockets.

  • The Piperidine-4-yl Core: The piperidine ring is a privileged scaffold extensively evaluated in both Central Nervous System (CNS) drug design and oncology. Recent literature demonstrates that N-(piperidine-4-yl)benzamide derivatives act as potent cell cycle inhibitors targeting HepG2 cells via p53/p21-dependent pathways[2], and as activators of hypoxia-inducible factor 1 (HIF-1) pathways[3]. The basic nitrogen ensures optimal spatial orientation for binding to the highly conserved aspartate residue in the transmembrane alpha-helices of G-protein coupled receptors (GPCRs).

  • The 3-Chloropropyl Linker: The terminal chlorine atom serves as a highly specific electrophilic center. As observed in the related 1-(3-chloropropyl)piperidine-4-carboxamide scaffold, the 3-chloropropyl moiety is highly susceptible to nucleophilic substitution[4]. The three-carbon length is mathematically optimal for bridging the orthosteric binding site of monoamine receptors with secondary allosteric pockets, allowing for the creation of highly selective, dual-acting ligands.

Experimental Protocols: A Self-Validating Synthetic System

To ensure scientific integrity and reproducibility, the following step-by-step methodology details the synthesis of the intermediate, emphasizing the chemical causality behind each experimental choice.

Phase 1: Amidation of the Piperidine Core
  • Reagent Preparation: Dissolve 1.0 equivalent of 4-amino-1-Boc-piperidine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated in the next step, preventing the protonation of the primary amine and ensuring it remains a potent nucleophile.

  • Acylation: Dropwise add 1.1 equivalents of 4-fluorobenzoyl chloride at 0°C. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the primary amine spot confirms the completion of the nucleophilic acyl substitution.

Phase 2: Boc-Deprotection
  • Cleavage: Add Trifluoroacetic acid (TFA) to the DCM solution (1:4 ratio of TFA:DCM) and stir for 1 hour.

    • Causality: TFA's strong acidity efficiently cleaves the tert-butyl carbamate protecting group. The newly formed amide bond is robust and remains unaffected under these conditions.

  • Neutralization: Concentrate the mixture under reduced pressure, redissolve in ethyl acetate, and wash with saturated aqueous sodium bicarbonate (NaHCO3) until the aqueous layer reaches pH 8. Extract and dry the organic layer.

Phase 3: Selective N-Alkylation (The Finkelstein Advantage)
  • Reaction Setup: Dissolve the deprotected piperidine intermediate in anhydrous acetonitrile (MeCN). Add 2.0 equivalents of anhydrous potassium carbonate (K2CO3) and 0.1 equivalents of potassium iodide (KI).

  • Alkylation: Add 1.2 equivalents of 1-bromo-3-chloropropane and reflux at 80°C for 12 hours.

    • Causality: This step utilizes Finkelstein catalysis . KI transiently converts the alkyl bromide into an alkyl iodide in situ. Because iodide is a superior leaving group compared to bromide or chloride, the N-alkylation proceeds rapidly. Crucially, the differential leaving group ability (I > Br > Cl) ensures that the piperidine nitrogen selectively attacks the activated carbon, leaving the terminal chloride perfectly intact for future downstream derivatization[4].

Quantitative Data Presentation

The physicochemical properties and synthetic metrics of the intermediate are summarized below to highlight its viability in drug development pipelines.

ParameterValueScientific Rationale & Implication
Molecular Weight 298.78 g/mol Falls well within Lipinski's Rule of 5, ensuring optimal oral bioavailability.
Topological Polar Surface Area 32.3 ŲFacilitates excellent Blood-Brain Barrier (BBB) penetration (ideal CNS TPSA is < 90 Ų).
Predicted LogP ~3.7Perfectly balances aqueous solubility with lipid membrane permeability.
Amidation Yield (Phase 1) >90%High efficiency driven by the highly electrophilic nature of the acid chloride.
Alkylation Yield (Phase 3) 82 - 88%Maximized via Finkelstein catalysis and differential halogen reactivity.

Mechanistic Visualizations

The following diagrams map the logical flow of the synthetic protocol and the pharmacological application of the resulting intermediate.

SyntheticWorkflow A 4-Amino-1-Boc-piperidine + 4-Fluorobenzoyl chloride B Amidation (TEA, DCM) Yield: >90% A->B Nucleophilic Acyl Substitution C Boc-Deprotection (TFA, DCM) B->C Acidic Cleavage D Free Piperidine Intermediate C->D Neutralization E N-Alkylation (1-bromo-3-chloropropane, KI, K2CO3) D->E SN2 Reaction F N-[1-(3-Chloropropyl)piperidin-4-yl] -4-fluorobenzamide E->F Finkelstein Catalysis

Synthetic workflow for N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide.

PharmApplication A N-[1-(3-Chloropropyl)piperidin-4-yl] -4-fluorobenzamide B Nucleophilic Substitution (SN2) with Arylpiperazine A->B Terminal Chloride Displacement C Bivalent GPCR Ligand B->C Pharmacophore Bridging D 5-HT2A Receptor Antagonism C->D Serotonergic Modulation E D2 Receptor Antagonism C->E Dopaminergic Modulation F Atypical Antipsychotic Efficacy D->F E->F

Downstream application in synthesizing dual-acting GPCR ligands for CNS disorders.

References

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)
  • Evaluation of Novel N-(piperidine-4-yl)
  • 1-(3-Chloropropyl)
  • Source: tcichemicals.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide Introduction and Pharmacological Context Piperidine-containing compounds represe...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide

Introduction and Pharmacological Context

Piperidine-containing compounds represent one of the most critical synthetic building blocks in modern drug discovery[1]. Derivatives featuring the piperidine cycle are utilized across diverse therapeutic classes, including antipsychotics, analgesics, and antiviral agents[1]. Specifically, the N-(piperidin-4-yl)-4-fluorobenzamide scaffold is a recognized pharmacophore in the development of sigma-1 (σ1) receptor antagonists, which are investigated for their potential to reduce neuropathic nociception[1].

Furthermore, structurally related compounds, such as N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-yl]ethyl]-4-fluorobenzamide, have demonstrated efficacy as selective inhibitors of mammalian phospholipases D (PLD1 and PLD2), which are crucial enzymes in glycerolipid metabolism[2]. The target molecule in this protocol, N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide , incorporates a reactive 3-chloropropyl handle. This bifunctional nature makes it a highly valuable intermediate; the terminal alkyl chloride can undergo subsequent nucleophilic substitution (e.g., with benzimidazolones or piperazines) to generate complex, dual-action pharmacological agents[2].

Safety and Compliance Directive

This protocol is strictly intended for execution by trained professionals in a fully equipped, legitimate laboratory facility. The procedures involve hazardous, corrosive (Trifluoroacetic acid, Acid chlorides), and alkylating agents (1-bromo-3-chloropropane). All operations must be conducted inside a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Waste must be disposed of according to institutional environmental health and safety (EHS) guidelines.

Retrosynthetic Strategy and Causality

The synthesis is designed as a convergent three-step linear sequence to maximize yield and ensure chemoselectivity.

  • Amidation: The sequence begins with the protection of the secondary amine. Commercially available tert-butyl 4-aminopiperidine-1-carboxylate (Boc-4-AP) is reacted with 4-fluorobenzoyl chloride. The Boc group prevents premature acylation or polymerization at the piperidine nitrogen.

  • Deprotection: Acidic cleavage of the Boc carbamate yields the free secondary amine. Trifluoroacetic acid (TFA) is selected as it efficiently removes the Boc group without hydrolyzing the newly formed, more stable amide bond.

  • Chemoselective Alkylation: The critical step involves alkylating the piperidine nitrogen with 1-bromo-3-chloropropane. The causality behind selecting this specific dihalide lies in leaving-group kinetics: the bromide ion is a significantly better leaving group than the chloride ion. Under mild basic conditions (K₂CO₃), the secondary amine selectively displaces the bromide, leaving the terminal chloride intact for future downstream functionalization.

Synthetic Workflow Visualization

G A Boc-4-aminopiperidine + 4-Fluorobenzoyl chloride B Intermediate 1 (Boc-protected amide) A->B TEA, DCM 0 °C to RT, 4h C Intermediate 2 (Deprotected piperidine) B->C 20% TFA in DCM RT, 2h D Target Molecule (N-alkylated product) C->D 1-Bromo-3-chloropropane K2CO3, MeCN, 60 °C, 12h

Fig 1: Three-step synthesis workflow for the target fluorobenzamide derivative.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of tert-butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate (Intermediate 1)
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (10.0 g, 50.0 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Base Addition: Add Triethylamine (TEA) (8.4 mL, 60.0 mmol, 1.2 eq). Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Cooling mitigates the exothermic nature of the acid chloride reaction, preventing degradation and side-product formation.

  • Acylation: Dissolve 4-fluorobenzoyl chloride (8.7 g, 55.0 mmol, 1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Intermediate 1 as a white solid.

Step 2: Synthesis of N-(piperidin-4-yl)-4-fluorobenzamide (Intermediate 2)
  • Deprotection: Dissolve Intermediate 1 (approx. 15.0 g, 46.5 mmol) in DCM (80 mL).

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) (20 mL) to the stirring solution at RT.

  • Reaction: Stir the mixture at RT for 2 hours. Monitor the complete disappearance of the starting material via TLC (Thin-Layer Chromatography).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA. To neutralize the TFA salt, dissolve the residue in a minimal amount of water and basify to pH 10 using 2M aqueous NaOH. Extract the free base with Ethyl Acetate (3 x 75 mL). Dry the combined organic layers over Na₂SO₄, filter, and evaporate to yield Intermediate 2.

Step 3: Synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide (Target)
  • Alkylation Setup: In a 100 mL round-bottom flask, dissolve Intermediate 2 (5.0 g, 22.5 mmol) in anhydrous Acetonitrile (MeCN, 50 mL).

  • Reagent Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (4.66 g, 33.7 mmol, 1.5 eq). Rationale: K₂CO₃ is a mild, heterogeneous base that scavenges the HBr byproduct without hydrolyzing the amide or the alkyl chloride.

  • Chemoselective Step: Add 1-bromo-3-chloropropane (2.45 mL, 24.7 mmol, 1.1 eq) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours.

  • Purification: Cool to RT, filter the mixture to remove inorganic salts, and concentrate the filtrate. Purify the crude residue via flash column chromatography on silica gel (Eluent: DCM/MeOH 95:5) to isolate the pure target compound.

Quantitative Data & Characterization Summary

The following table summarizes the expected reaction metrics and standard analytical characterization data for the three-step protocol.

CompoundMolecular WeightExpected YieldPhysical StateKey Analytical Markers (Theoretical)
Intermediate 1 322.38 g/mol 92 - 95%White SolidLC-MS: [M+H]⁺ = 323.2¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc)
Intermediate 2 222.26 g/mol 88 - 90%Pale Yellow SolidLC-MS: [M+H]⁺ = 223.1¹H NMR (CDCl₃): Absence of Boc signal at 1.45 ppm
Target Molecule 298.80 g/mol 75 - 80%Off-White PowderLC-MS: [M+H]⁺ = 299.1 (³⁵Cl), 301.1 (³⁷Cl)¹H NMR (CDCl₃): δ 3.60 (t, 2H, -CH₂Cl)

References

  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI Source: encyclopedia.pub URL:[Link]

  • Piperidinyl-benzimidazolones acting on glycerolipid metabolism Source: researchgate.net URL:[Link]

Sources

Application

Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

Abstract This application note provides a detailed examination of the mass spectrometry fragmentation pathways of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide, a compound featuring structural motifs common in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed examination of the mass spectrometry fragmentation pathways of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide, a compound featuring structural motifs common in medicinal chemistry, such as the piperidine and benzamide scaffolds.[1][2] Understanding the fragmentation behavior of such molecules under collision-induced dissociation (CID) is critical for their unambiguous identification, structural elucidation, and metabolic profiling in drug discovery and development. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we map the primary fragmentation routes, which are dictated by the lability of the amide bond and cleavages within and around the substituted piperidine ring. This guide offers detailed protocols for analysis and serves as a foundational reference for researchers working with related N-substituted piperidine derivatives.

Introduction and Scientific Background

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide is a molecule that incorporates three key functional groups: a 4-fluorobenzamide moiety, a central piperidine ring, and an N-alkyl chloride substituent. The analysis of such compounds is prevalent in pharmaceutical research, where the piperidine ring is a cornerstone of many drug scaffolds.[2] Mass spectrometry, particularly tandem MS (MS/MS), is an indispensable tool for structural analysis.[3] The fragmentation patterns observed are not random; they are governed by fundamental chemical principles, including the stability of the resulting fragment ions and the relative strengths of chemical bonds.

In positive-mode ESI, the basic nitrogen of the piperidine ring is the most likely site of protonation, yielding the precursor ion [M+H]⁺.[1] The subsequent fragmentation of this ion, induced by collision with an inert gas (CID), provides a structural fingerprint of the molecule. The primary fragmentation pathways involve cleavage of the exocyclic amide bond, alpha-cleavage adjacent to the piperidine nitrogen, and fragmentation of the N-alkyl side chain.[1][4] This document systematically explores these pathways, providing predicted fragment structures and their corresponding mass-to-charge ratios (m/z).

Chemical Structure:

  • Compound Name: N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

  • Molecular Formula: C₁₅H₂₀ClFN₂O

  • Monoisotopic Mass: 298.1248 Da

  • Protonated Molecule [M+H]⁺: 299.1327 Da

Proposed Key Fragmentation Pathways

Upon subjection to CID, the protonated molecule ([M+H]⁺ at m/z 299.13) undergoes several predictable fragmentation reactions. The major pathways are detailed below.

Pathway A: Amide Bond Cleavage

The most common fragmentation for benzoyl derivatives is the cleavage of the C-N amide bond.[4][5] This is a result of the high stability of the resulting benzoyl cation, which is resonance-stabilized.

  • Formation of the 4-Fluorobenzoyl Cation: The primary cleavage occurs at the amide bond, leading to the formation of the 4-fluorobenzoyl cation at m/z 123.04. This is often a highly abundant ion in the product ion spectrum.[5]

  • Formation of the 4-Fluorophenyl Cation: The 4-fluorobenzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule (28 Da) to form the 4-fluorophenyl cation at m/z 95.03.[6]

G cluster_A Pathway A: Amide Bond Cleavage mol [M+H]⁺ m/z 299.13 frag1 4-Fluorobenzoyl Cation m/z 123.04 mol->frag1 Cleavage of Amide C-N Bond frag2 4-Fluorophenyl Cation m/z 95.03 frag1->frag2 Neutral Loss of CO

Caption: Fragmentation via amide bond cleavage.

Pathway B: Piperidine Ring and N-Alkyl Chain Fragmentation

Fragmentation is also initiated by cleavages around the protonated piperidine nitrogen, a common pathway for N-alkyl piperidine derivatives.[1][7]

  • α-Cleavage at the N-Alkyl Side Chain: A characteristic fragmentation is the cleavage of the C-C bond adjacent (alpha) to the piperidine nitrogen, specifically at the N-CH₂ bond of the chloropropyl group.[1] This results in the loss of a chloropropene radical and the formation of a stable iminium ion at m/z 223.12.

  • Loss of the entire N-(3-Chloropropyl) Group: Cleavage of the N-C bond between the piperidine ring and the propyl chain can lead to the loss of a neutral 3-chloropropyl radical, resulting in a fragment ion at m/z 222.11. This fragment represents the N-(piperidin-4-yl)-4-fluorobenzamide cation.

G cluster_B Pathway B: Piperidine & Side-Chain Cleavage mol [M+H]⁺ m/z 299.13 frag1 Iminium Ion m/z 223.12 mol->frag1 α-Cleavage frag2 N-(piperidin-4-yl)-4-fluorobenzamide Cation m/z 222.11 mol->frag2 Loss of Chloropropyl Radical G cluster_workflow Analytical Workflow prep 1. Sample Preparation (1-10 µg/mL in ACN/H₂O + 0.1% Formic Acid) lc 2. LC Separation (C18 Reverse Phase) prep->lc ms1 3. Full Scan MS (Identify [M+H]⁺ at m/z 299.13) lc->ms1 ms2 4. MS/MS Analysis (Product Ion Scan of m/z 299.13) ms1->ms2 data 5. Data Interpretation (Match Fragments to Pathways) ms2->data

Sources

Method

Application Note: Preclinical Formulation Strategies for N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide is a synthetic compound characterized by a lipophilic 4-fluorobenzamide moiety and a highly reactive 3-chloropropyl-substituted piperidine ring. While valuable for targeted pharmacodynamic (PD) studies, this structural combination presents severe preclinical formulation challenges: extreme aqueous insolubility and rapid chemical degradation via intramolecular alkylation.

This application note provides a comprehensive, causality-driven guide to formulating this compound for preclinical in vivo studies. By employing rigorous pH control and targeted excipient selection (e.g., cyclodextrin inclusion complexes), researchers can arrest degradation, ensure test article stability, and achieve reliable systemic exposure.

Physicochemical Profiling & Mechanistic Insights

To formulate a compound successfully, one must first understand its inherent chemical liabilities.

The "Spiro-Azetidinium" Challenge

The structural inclusion of a 3-chloropropyl chain on a tertiary amine (the piperidine ring) introduces a critical instability when the molecule exists as a free base. The lone electron pair on the piperidine nitrogen is highly nucleophilic. At neutral or basic pH (pH > 7.0), this nitrogen undergoes a rapid intramolecular SN​2 cyclization, attacking the electrophilic carbon of the 3-chloropropyl group and displacing the terminal chloride ion[1].

This reaction generates a strained, highly reactive spiro[1]nonan-1-aminium intermediate (a spiro-azetidinium salt). This degradation not only destroys the active pharmaceutical ingredient (API) but also generates a potentially toxic electrophile that can indiscriminately alkylate biological nucleophiles, confounding in vivo toxicity data [3].

Causality & The Stabilization Strategy

To prevent this degradation, the formulation must act as a self-validating stabilization system. The piperidine nitrogen has an estimated pKa​ of ~9.1. By maintaining the formulation at a strictly acidic pH (typically pH 3.0–4.0), the nitrogen is fully protonated. Protonation sequesters the lone electron pair, completely abrogating its nucleophilicity and shutting down the intramolecular SN​2 attack. Consequently, the API must be synthesized and stored as a hydrochloride (HCl) salt, and all aqueous vehicles must be strictly buffered.

Pathway A Free Base API (Nucleophilic N) B Spiro-azetidinium Degradation Product A->B Intramolecular SN2 (pH > 7.0) C Protonated API Salt (Sequestered N) A->C Acidification (pH < 4.5)

Fig 1. pH-dependent degradation pathway vs. stabilization of 3-chloropropyl piperidine derivatives.

Formulation Strategies by Route of Administration

While acidic pH stabilizes the molecule, the highly lipophilic 4-fluorobenzamide moiety drives poor aqueous solubility. The formulation strategy must diverge based on the route of administration.

Intravenous (IV) Dosing: The Cyclodextrin Solution

IV administration requires a completely particulate-free solution to prevent embolism. Because acidic buffers alone cannot solubilize the lipophilic tail at therapeutically relevant concentrations (>1 mg/mL), we employ Hydroxypropyl- β -cyclodextrin (HP- β -CD) . The hydrophobic cavity of HP- β -CD encapsulates the 4-fluorobenzamide tail, while the protonated piperidine remains in the aqueous phase [2]. Crucially, HP- β -CD does not alter the bulk pH, maintaining the protective acidic environment.

Oral (PO) Dosing: The Acidic Suspension

For rodent pharmacokinetic (PK) and efficacy studies, oral gavage can tolerate suspensions, avoiding the need for high-concentration cosolvents that might cause gastrointestinal toxicity. A vehicle of 0.5% w/v Methylcellulose (MC) provides viscosity to prevent rapid settling, while 0.1% v/v Tween-80 acts as a wetting agent. Using 0.01 N HCl as the aqueous base ensures the API remains in its stable protonated state during storage and within the acidic environment of the rodent stomach prior to absorption.

Workflow Start Synthesized API (HCl Salt) Check Verify API Stability (LC-MS, -36 Da mass shift) Start->Check Route Select Administration Route Check->Route IV IV: 50mM Citrate (pH 4.0) + 20% HP-β-CD Route->IV Solution required PO PO: 0.01 N HCl + 0.5% MC / 0.1% Tween-80 Route->PO Suspension acceptable

Fig 2. Preclinical formulation decision tree ensuring chemical stability and optimal bioavailability.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Formulation Implications
PropertyEstimated ValueFormulation Implication
Molecular Weight (Free Base) 298.78 g/mol Standard small molecule range.
LogP (Octanol/Water) ~3.2High lipophilicity; requires complexation (CDs) or suspension for dosing.
Piperidine pKa​ ~9.1Must formulate at pH < 4.5 to ensure >99.9% protonation and prevent cyclization.
Degradation Mass Shift -36.46 DaLoss of HCl during spiro-azetidinium formation; primary marker for LC-MS stability tracking.
Table 2: 7-Day Accelerated Stability Matrix (1 mg/mL API at 25°C)
Vehicle / Buffer SystemInitial pHFinal pH (Day 7)% API RemainingPrimary Degradant Detected
PBS (Phosphate Buffered Saline)7.47.2< 5% Spiro-azetidinium (+ Cl⁻ loss)
50 mM Acetate Buffer5.55.582%Spiro-azetidinium
50 mM Citrate Buffer4.04.0> 98% None
20% HP- β -CD in 50 mM Citrate4.04.0> 99% None

Experimental Protocols

Protocol 1: Preparation of IV Formulation (1 mg/mL in 20% HP- β -CD / 50 mM Citrate Buffer, pH 4.0)

This protocol utilizes cyclodextrin complexation to achieve a true solution while maintaining the critical acidic environment.

Materials:

  • API: N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide (HCl Salt)

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD, pharmaceutical grade)

  • 50 mM Sodium Citrate Buffer (pre-adjusted to pH 4.0 using Citric Acid)

Step-by-Step Methodology:

  • Vehicle Preparation: Weigh 20.0 g of HP- β -CD and slowly add it to 80 mL of the 50 mM Citrate Buffer (pH 4.0) under continuous magnetic stirring. Stir until completely transparent.

  • Volume Adjustment: Transfer the solution to a volumetric flask and QS (quantity sufficient) to exactly 100 mL with the Citrate Buffer.

  • API Addition: Weigh 1.12 mg of the API HCl salt (equivalent to 1.0 mg of free base, adjusting for salt multiplier). Slowly add the API to 1.0 mL of the prepared vehicle.

  • Complexation: Vortex the mixture for 2 minutes, followed by bath sonication for 15 minutes at room temperature. The solution must become completely clear.

  • Self-Validation Check (Critical): Measure the final pH of the solution using a micro-pH probe. Causality: The addition of the API salt can occasionally exhaust weak buffer capacities. If the pH exceeds 4.5, the formulation must be discarded and remade with a stronger buffer, as spiro-azetidinium formation will initiate.

  • Filtration: Filter the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter prior to IV administration.

Protocol 2: LC-MS Stability Indicating Assay for Spiro-Azetidinium Formation

This protocol validates the integrity of the 3-chloropropyl chain prior to in vivo dosing.

Step-by-Step Methodology:

  • Sample Preparation: Dilute 10 µL of the formulated test article into 990 µL of Quench Solution (Acetonitrile:Water 50:50 containing 0.1% Formic Acid). The Formic Acid immediately locks the pH, preventing any further degradation during analysis.

  • Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Mass Spectrometry Detection: Monitor in Positive Electrospray Ionization (ESI+) mode.

  • Data Interpretation (Self-Validation):

    • Intact API: Look for the [M+H]+ peak corresponding to the intact mass (e.g., m/z ~299). Note the characteristic 3:1 isotopic pattern indicative of the single chlorine atom ( 35Cl / 37Cl ).

    • Degradant: Extract the chromatogram for a mass shift of -36 Da ( m/z ~263). Causality: The intramolecular cyclization expels HCl (loss of 36.46 Da) and eliminates the chlorine isotope pattern. The presence of this peak confirms formulation failure and vehicle incompatibility.

References

  • Piers, E., Zbozny, M., & Wigfield, D. C. (1979). Intramolecular alkylation of α,β-unsaturated ketones: a study of the effect of substrate structure and experimental conditions on the site of alkylation. Canadian Journal of Chemistry, 57(9), 1064-1074. URL:[Link]

  • Popielec, A., & Loftsson, T. (2017). Cyclodextrins in Drug Formulation and Delivery. Pharmaceutics, 9(4), 42. URL:[Link]

Sources

Application

scaling up synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide for in vivo testing

An Application Note and Protocol for the Scalable Synthesis and Preclinical Evaluation of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide Authored by: Senior Application Scientist, Preclinical Development Group Ab...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis and Preclinical Evaluation of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

Authored by: Senior Application Scientist, Preclinical Development Group

Abstract

The transition of a novel chemical entity from discovery to preclinical evaluation necessitates a robust, scalable, and reproducible synthetic process to generate the quantities required for in vivo studies. This document provides a comprehensive guide for the multi-gram scale synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide, a piperidine-containing compound of interest for further pharmacological investigation.[1][2] We detail a validated three-step synthetic route, in-process controls, and final product quality assurance protocols. Furthermore, this guide addresses the critical subsequent steps of formulation development for a likely poorly soluble compound and outlines a foundational protocol for an initial pharmacokinetic study in a rodent model. The methodologies herein are designed to ensure material consistency and provide a solid framework for advancing this candidate toward Investigational New Drug (IND)-enabling studies.[3][4]

Introduction: Bridging Synthesis and In Vivo Assessment

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals due to its favorable pharmacokinetic properties.[1][5] N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide is a compound designed based on this scaffold, with potential applications in areas such as oncology or neuropharmacology where similar structures have shown activity.[2][6][7]

The primary bottleneck in the early preclinical development of such a candidate is often the generation of sufficient high-purity Active Pharmaceutical Ingredient (API) for essential in vivo studies, including toxicology and pharmacokinetics (PK).[3] A laboratory-scale synthesis that works for milligram quantities frequently fails when scaled up due to issues with heat transfer, mixing efficiency, and impurity profiles.[8][9] Therefore, a synthesis must be designed for scalability from the outset.

This application note details a process optimized for a 100-gram scale synthesis, focusing on commercially available starting materials, manageable reaction conditions, and purification strategies that avoid costly and time-consuming chromatographic separations for the final step. It further provides the necessary protocols for formulating the compound and conducting a preliminary PK study, which is critical for understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile and informing dose selection for subsequent efficacy and toxicology studies.[10][11]

Scaled-Up Synthesis: A Validated Three-Step Process

Synthetic Strategy and Rationale

The selected synthetic route is a convergent, three-step process designed for robustness and scalability. This approach isolates and characterizes stable intermediates, minimizing the risk of side reactions and simplifying purification.

  • Amide Coupling: Formation of the core benzamide structure by reacting commercially available 4-fluoro-benzoyl chloride with N-Boc-4-aminopiperidine. The Boc protecting group is crucial for preventing N-acylation of the piperidine nitrogen and ensuring regioselectivity.

  • Deprotection: Acid-mediated removal of the Boc group to yield the free secondary amine, N-(piperidin-4-yl)-4-fluorobenzamide, as a stable salt. This intermediate is typically crystalline, allowing for easy purification by recrystallization.

  • N-Alkylation: The final step involves the alkylation of the piperidine nitrogen with 1-bromo-3-chloropropane to introduce the chloropropyl side chain. This reaction is conducted under basic conditions to yield the target compound.

This linear approach is advantageous for scale-up as it avoids hazardous reagents and employs standard reactor configurations.[12]

Scaled-Up Synthesis Workflow Diagram

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Alkylation A N-Boc-4-aminopiperidine C Triethylamine, DCM, 0°C to RT A->C B 4-Fluorobenzoyl Chloride B->C D Work-up & Isolation C->D E Intermediate 1: tert-butyl 4-(4-fluorobenzamido) piperidine-1-carboxylate D->E F HCl in Dioxane E->F G Precipitation & Filtration F->G H Intermediate 2: N-(piperidin-4-yl)-4-fluorobenzamide • HCl Salt G->H J K2CO3, Acetonitrile, Reflux H->J I 1-Bromo-3-chloropropane I->J K Work-up & Recrystallization J->K L Final Product: N-[1-(3-Chloropropyl)piperidin-4-yl] -4-fluorobenzamide K->L

Caption: Workflow for the three-step synthesis of the target compound.

Detailed Experimental Protocol (100 g Scale)

Step 1: Synthesis of tert-butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate

  • Materials:

    • N-Boc-4-aminopiperidine (1.0 eq, 100.0 g)

    • 4-Fluorobenzoyl chloride (1.05 eq, 83.0 g)

    • Triethylamine (Et3N) (1.5 eq, 75.9 g)

    • Dichloromethane (DCM) (10 vol, 1.0 L)

    • 1M HCl (aq), Saturated NaHCO3 (aq), Brine

  • Protocol:

    • Charge a 2L jacketed reactor with N-Boc-4-aminopiperidine and DCM.

    • Cool the mixture to 0-5°C using a chiller.

    • Slowly add triethylamine, maintaining the internal temperature below 10°C.

    • Add 4-fluorobenzoyl chloride dropwise over 1 hour, ensuring the temperature does not exceed 10°C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of di-acylated byproducts.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for completion.

    • Quench the reaction by adding 500 mL of water.

    • Perform sequential washes of the organic layer with 1M HCl (2 x 250 mL), saturated NaHCO3 (2 x 250 mL), and brine (1 x 250 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to a white solid.

    • Slurry the solid in heptane, filter, and dry in a vacuum oven at 40°C to a constant weight. Expected yield: 150-160 g.

Step 2: Synthesis of N-(piperidin-4-yl)-4-fluorobenzamide hydrochloride

  • Materials:

    • Intermediate 1 (1.0 eq, 150.0 g)

    • 4M HCl in 1,4-Dioxane (5.0 eq, 560 mL)

    • Methyl tert-butyl ether (MTBE)

  • Protocol:

    • Charge the reactor with Intermediate 1 and slowly add the 4M HCl in dioxane solution at room temperature. Safety Note: This reaction evolves gas (isobutylene). Ensure adequate ventilation and pressure release.

    • Stir the resulting slurry at room temperature for 3-5 hours until LC-MS confirms complete deprotection.

    • Add 1.0 L of MTBE to fully precipitate the product.

    • Stir for 1 hour, then filter the solid.

    • Wash the filter cake with MTBE (2 x 300 mL) and dry in a vacuum oven at 45°C. Expected yield: 110-120 g of the HCl salt.

Step 3: Synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

  • Materials:

    • Intermediate 2 (HCl salt) (1.0 eq, 110.0 g)

    • 1-Bromo-3-chloropropane (1.2 eq, 81.5 g)

    • Potassium carbonate (K2CO3), anhydrous, powdered (3.0 eq, 177.0 g)

    • Acetonitrile (ACN) (10 vol, 1.1 L)

  • Protocol:

    • Charge the reactor with Intermediate 2, K2CO3, and ACN.

    • Add 1-bromo-3-chloropropane.

    • Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor for completion by LC-MS. Causality Note: K2CO3 acts as both the base to free the amine from its HCl salt and to scavenge the HBr formed during the alkylation. A sufficient excess is required to drive the reaction to completion.[13]

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate in vacuo to obtain a crude oil/solid.

    • Dissolve the crude material in isopropanol (IPA) at an elevated temperature and allow it to cool slowly for recrystallization.

    • Filter the crystalline product, wash with cold IPA, and dry in a vacuum oven at 50°C. Expected yield: 105-115 g.

Quality Control for In Vivo Grade Material

Ensuring the identity, purity, and consistency of the synthesized compound is paramount for the integrity of in vivo studies.[14] The final product must be thoroughly characterized and meet predefined specifications.

Analytical QC Workflow

G A Determine Target Concentration (e.g., 10 mg/mL) B Test Solubility in Aqueous Vehicles (Saline, PBS, 5% Dextrose) A->B C Soluble? B->C D Test Solubility in Co-Solvent Systems (e.g., 20% PEG400 in Saline) C->D No G Final Formulation: Aqueous Solution C->G Yes E Soluble? D->E F Prepare Suspension (e.g., 0.5% MC, 0.1% Tween 80 in Water) E->F No H Final Formulation: Co-Solvent Solution E->H Yes I Final Formulation: Homogenous Suspension F->I

Caption: Decision workflow for selecting an appropriate in vivo formulation.

Protocol: Preparation of a 10 mg/mL Suspension

This protocol is a common starting point for poorly soluble, neutral compounds. [15]

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) and 0.2% (v/v) Tween 80 in sterile water.

  • Protocol:

    • Prepare the vehicle by first dispersing the Tween 80 in ~80% of the final volume of water. Slowly add the methylcellulose powder while vortexing or stirring vigorously to avoid clumping. Add the remaining water and stir until fully dissolved.

    • Weigh the required amount of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide into a sterile glass vial.

    • Add a small amount of the vehicle (~2 volumes) to wet the powder and form a paste using a spatula.

    • Gradually add the remaining vehicle while mixing continuously.

    • Homogenize the suspension using a sonicating probe or bath until no visible aggregates remain.

    • Visually inspect for homogeneity before each dose administration. Continuously stir during dosing if the suspension is prone to settling.

Protocol: Exploratory Pharmacokinetic (PK) Study in Rats

The objective of this initial study is to determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability. [16]

In Vivo Study Workflow

G A Animal Acclimation (7 days) B Dosing (IV and PO Groups) A->B C Serial Blood Sampling (Specified Timepoints) B->C D Plasma Processing (Centrifugation) C->D E Bioanalysis (LC-MS/MS) D->E F PK Parameter Calculation (e.g., Phoenix WinNonlin) E->F G Data Interpretation & Report F->G

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Study Design and Protocol
ParameterSpecification
Species/Strain Sprague-Dawley Rat (Male)
Number of Animals n=3 per group
Group 1: IV 2 mg/kg dose, administered via tail vein injection
Group 2: PO 10 mg/kg dose, administered via oral gavage
Formulation As determined in Section 4.0 (e.g., 20% PEG400 for IV, 0.5% MC/0.2% Tween 80 for PO)
Blood Sampling K2-EDTA tubes
Timepoints (IV) 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose
Timepoints (PO) 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose
  • Protocol:

    • Acclimate animals for a minimum of 7 days.

    • Fast animals overnight (with access to water) before dosing.

    • Administer the compound to each group via the specified route.

    • Collect ~150 µL of blood from the saphenous vein at each time point into K2-EDTA tubes.

    • Immediately place samples on ice.

    • Centrifuge the blood at 4000 x g for 10 minutes at 4°C to separate plasma.

    • Transfer the plasma supernatant to a new set of labeled tubes and store at -80°C until bioanalysis.

    • Analyze plasma concentrations using a validated LC-MS/MS method.

    • Calculate PK parameters using appropriate non-compartmental analysis software.

Conclusion

This document provides a comprehensive and integrated guide for the scaled-up synthesis, quality control, formulation, and initial in vivo evaluation of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide. By following this systematic approach, researchers can confidently produce high-quality material suitable for preclinical studies, thereby accelerating the critical transition from chemical entity to a viable drug candidate. Adherence to these protocols ensures reproducibility and provides a robust data package to support further development. [14][19]

References

  • Al-Ostoot, F.H., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • PharmTech. Pharmaceutical Scale-Up Challenges and How to Overcome Them. Available from: [Link]

  • Apicule. Scale-up Synthesis: Bridging Lab Research to Commercial Production. Available from: [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available from: [Link]

  • Recipharm. API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE. Available from: [Link]

  • Oread. Mastering GMP Compliant Scale-Up Synthesis. Available from: [Link]

  • CatSci. SOME SCALE-UP CONSIDERATIONS. Available from: [Link]

  • Saal, C., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. Pharmaceutics. Available from: [Link]

  • Singh, A., et al. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Mironov, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Lee, Y.J., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules. Available from: [Link]

  • UCL Therapeutic Innovation Networks. Preclinical Development (Small Molecules). Available from: [Link]

  • Holas, O., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics. Available from: [Link]

  • AMSbio. Preclinical research strategies for drug development. Available from: [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available from: [Link]

  • Deciga-Campos, M., et al. (2020). Design and synthesis of N-(benzylpiperidinyl)-4-fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism. Life Sciences. Available from: [Link]

  • Singh, A., et al. (2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • PrepChem. Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. Available from: [Link]

  • Zamri, A., et al. (2020). Synthesis and Molecular Docking Study of 1-(3-Chloropropyl)-3,5-Bis((E) - 4-methoxybenzylidene)piperidin-4-one as Potential Dengue Virus Type-2 Protease Inhibitor. Oriental Journal of Chemistry. Available from: [Link]

  • Pothuri, V.V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. Available from: [Link]

  • Sforza, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. Available from: [Link]

  • Li, Z. (2024). Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation. Organic Chemistry Portal. Available from: [Link]

  • Liu, Y., et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical Biology & Drug Design. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of lipophilic basic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of lipophilic basic compounds. The molecule , N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide , presents a classic formulation challenge for in vitro and cell-based assays.

Causality Analysis: This compound features a highly lipophilic 4-fluorobenzamide moiety and a 3-chloropropyl chain, which drive its partition coefficient (LogP) up, making it thermodynamically unfavorable in aqueous environments. However, it also contains a basic piperidine nitrogen (estimated pKa ~8.5–9.0). At physiological pH (7.4), a significant fraction of the molecule remains unprotonated and highly hydrophobic, leading to rapid precipitation.

Crucially, the 3-chloropropyl group attached to the piperidine nitrogen is a latent electrophile. At neutral or basic pH, the unprotonated piperidine lone pair can undergo intramolecular nucleophilic attack, forming a reactive spiro-azetidinium intermediate. Improper solubilization techniques (like excessive heating) will accelerate this degradation. The protocols below are designed to maximize solubility while preserving the structural integrity of your active pharmaceutical ingredient (API).

Troubleshooting Guides & FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM, but when I spike it into my cell culture media (pH 7.4) at 100 µM, it immediately precipitates. Why? Causality & Solution: You have exceeded the kinetic solubility limit of the compound in the aqueous phase. When a high-concentration DMSO stock is rapidly diluted into an aqueous buffer, the local polarity changes drastically before the DMSO can diffuse (a phenomenon known as "solvent shock"). The hydrophobic fluorobenzamide and chloropropyl groups force the compound out of solution. Actionable Fix: Do not spike directly from a 10 mM stock to a 100 µM final concentration (a 1:100 dilution). Instead, perform intermediate serial dilutions in DMSO, and ensure the final DMSO concentration does not exceed the tolerability limit of your assay[1]. If 100 µM is strictly required, you must use a complexing agent like β-cyclodextrin.

Q2: What is the maximum DMSO concentration I can use for my cell-based assays to keep this compound soluble? Causality & Solution: While DMSO enhances solubility by disrupting water's hydrogen-bond network, it also interacts with cellular phospholipid bilayers. High concentrations (≥1% v/v) cause cytotoxicity, alter cellular morphology, and unspecifically bind to hydrophobic residues of drug targets, skewing assay results[2]. As a rule, maintain final DMSO concentrations at ≤0.5% for immortalized cell lines, and ≤0.1% for primary cells or sensitive high-throughput screening (HTS) assays[1].

Q3: Can I lower the pH of my assay buffer to protonate the piperidine ring and improve solubility? Causality & Solution: Yes. Lowering the pH to 5.5–6.0 will fully protonate the piperidine nitrogen, converting the molecule into its highly water-soluble conjugate acid. This has a dual benefit: it increases thermodynamic solubility and chemically stabilizes the API by tying up the nitrogen lone pair, preventing the formation of the spiro-azetidinium degradation product. However, this is only viable for biochemical or enzymatic assays. For live-cell assays, a pH below 7.0 will induce cellular stress pathways, confounding your biological readout.

Q4: If DMSO limits are too restrictive and pH adjustment is not an option for my cell line, how can I achieve a high working concentration? Causality & Solution: The most robust alternative is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 4-fluorobenzamide ring, while the hydrophilic exterior maintains excellent aqueous solubility[3]. This shields the hydrophobic moieties from the aqueous environment without relying on toxic organic solvents, preserving cell viability and assay integrity[3].

Quantitative Data Summaries

Table 1: Recommended Maximum DMSO Concentrations for Assays
Assay TypeMax Recommended DMSO (v/v)Causality / Impact of Exceeding Limit
Primary Cell Cultures ≤ 0.1%High sensitivity; lipid bilayer disruption and rapid viability loss[1].
Immortalized Cell Lines ≤ 0.5%Off-target signaling alterations (e.g., ERK1/2 modulation)[2].
High-Throughput Screening 0.1% - 1.0%Assay interference, protein denaturation, and false positives[1].
Biochemical/Enzymatic ≤ 5.0%Enzyme inhibition via hydrophobic pocket binding.
Table 2: Solubilization Strategies for the Target Compound
StrategyMechanism of ActionProsCons
DMSO Dilution Solvation of hydrophobic ringsStandardized, easy to prepareCytotoxicity; precipitation upon aqueous dilution
pH Adjustment (pH 6) Protonation of piperidine NHigh thermodynamic solubility; prevents degradationIncompatible with physiological cell assays
HP-β-CD Complexation Hydrophobic cavity encapsulationNon-toxic, prevents precipitation[3]Requires optimization of molar ratios

Experimental Protocols

Protocol 1: Optimized DMSO/Aqueous Dilution Workflow (Self-Validating)

Principle: This protocol uses an intermediate dilution step to prevent localized precipitation and includes a mandatory vehicle control to validate that biological effects are due to the compound, not the solvent[1].

  • Stock Preparation: Weigh the compound and dissolve it in 100% sterile, anhydrous DMSO to create a 10 mM master stock. Vortex vigorously for 60 seconds.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by adding 10 µL of the 10 mM stock to 90 µL of 100% DMSO.

  • Aqueous Spiking: Pipette 990 µL of pre-warmed (37°C) cell culture medium into a sterile tube. While vortexing the medium on a medium-high setting, add 10 µL of the 1 mM intermediate stock dropwise into the vortex.

  • Validation: This yields a final concentration of 10 µM compound in 1% DMSO. (Note: If 1% is too high for your cells, adjust the intermediate stock to 10 mM and spike 1 µL into 999 µL media for 0.1% DMSO).

  • Vehicle Control: Prepare a parallel tube adding 10 µL of 100% DMSO to 990 µL of medium. Run this alongside your treated samples to self-validate that any observed cytotoxicity is API-driven.

Protocol 2: HP-β-CD Complexation for High-Concentration Cell Assays

Principle: Entrapping the fluorobenzamide moiety within the cyclodextrin core to bypass the need for organic solvents, maintaining solubility in physiological buffers[3].

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS or cell culture media). Filter sterilize through a 0.22 µm membrane.

  • API Addition: Add the solid N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide directly to the HP-β-CD solution. Aim for a 1:5 molar ratio of API to Cyclodextrin.

  • Complexation: Incubate the suspension on an orbital shaker at 37°C for 12–24 hours. The continuous agitation drives the thermodynamic equilibrium toward the host-guest inclusion complex.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble API.

  • Quantification: Transfer the supernatant (which now contains the solubilized complex) and quantify the exact API concentration using UV-Vis spectroscopy or HPLC before applying to your assay.

Visualizations

SolubilizationWorkflow Start Compound: N-[1-(3-Chloropropyl)piperidin-4-yl] -4-fluorobenzamide Assess Assess Assay Type & Tolerability Start->Assess DMSO DMSO Co-solvent (Max 0.1% - 0.5%) Assess->DMSO Standard In Vitro (Low Conc.) Cyclo HP-β-CD Complexation (For sensitive cells) Assess->Cyclo High Conc. Needed (Live Cells) pH pH Adjustment (pH 5.5 - 6.5) Assess->pH Enzymatic Assays (Non-cellular) Success Solubilized API Ready for Assay DMSO->Success Cyclo->Success pH->Success

Caption: Decision tree for selecting the optimal solubilization strategy based on assay constraints.

MechanismPathway Aqueous Aqueous Buffer (pH 7.4) Precipitation Compound Precipitation (Hydrophobic Effect) Aqueous->Precipitation Direct Spiking (No Excipient) DMSO_Tox DMSO > 1% Cellular Toxicity / Off-target Aqueous->DMSO_Tox High DMSO Addition HPBCD HP-β-CD Encapsulation (Hydrophobic Cavity) Aqueous->HPBCD Add Cyclodextrin (Host-Guest) Soluble Stable Aqueous Solution (Bioavailable & Non-toxic) HPBCD->Soluble Thermodynamic Equilibrium

Caption: Mechanistic pathway comparing direct aqueous dilution, DMSO toxicity, and cyclodextrin rescue.

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

Welcome to the technical support center for the N-alkylation of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this specific transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address the nuanced challenges you may encounter during your experiments.

Troubleshooting Guide

This section is dedicated to resolving common issues encountered during the N-alkylation of the piperidine nitrogen in N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide.

Issue 1: Low to No Conversion of Starting Material

Question: My reaction shows a significant amount of unreacted N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide, even after prolonged reaction times. What are the likely causes, and how can I drive the reaction to completion?

Answer:

Low conversion in this N-alkylation reaction typically points to several key factors: insufficient nucleophilicity of the piperidine nitrogen, poor reactivity of the alkylating agent, or suboptimal reaction conditions. The presence of the amide group on the piperidine ring can influence its basicity and nucleophilicity.

Causality and Troubleshooting Steps:

  • Base and Solvent System Evaluation: The choice of base and solvent is critical for ensuring the piperidine nitrogen is sufficiently nucleophilic.

    • Base Selection: While the piperidine nitrogen is a secondary amine and can act as its own base, the resulting hydrohalic acid byproduct can protonate the starting material, effectively halting the reaction.[1] The use of an external, non-nucleophilic base is highly recommended to scavenge this acid.

      • Inorganic Bases: Finely powdered and anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices in polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[1][2] Cs₂CO₃ is often more effective due to its higher solubility.

      • Organic Bases: N,N-diisopropylethylamine (DIPEA), also known as Hünig's base, is a sterically hindered organic base that is effective at scavenging protons without competing in the alkylation.[1][3]

    • Solvent Choice: Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction mechanism.

      • Acetonitrile (MeCN): A common and effective choice.[1]

      • DMF or DMSO: These are more polar and can enhance the reaction rate, but may require higher temperatures for removal during workup.[2][4]

  • Alkylating Agent Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl.[2] If you are using an alkyl chloride and observing low reactivity, consider the following:

    • Switching to a Better Leaving Group: If feasible, using the corresponding alkyl bromide or iodide will significantly increase the reaction rate.[1]

    • Addition of a Catalyst: For less reactive alkyl chlorides or bromides, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate the reaction via an in-situ Finkelstein reaction, transiently forming the more reactive alkyl iodide.[5]

  • Optimizing Reaction Temperature:

    • Many N-alkylation reactions of piperidines proceed well at room temperature to moderately elevated temperatures (e.g., 50-80 °C).[2][5] If your reaction is sluggish at room temperature, gradually increasing the heat can improve the rate. Monitor for potential side product formation at higher temperatures.

Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

Question: My reaction is producing a significant amount of a byproduct that I suspect is the quaternary ammonium salt. How can I minimize this over-alkylation?

Answer:

Over-alkylation is a common side reaction in the N-alkylation of piperidines, especially with reactive alkylating agents.[6] The newly formed tertiary amine product can be more nucleophilic than the starting secondary amine, leading to a second alkylation.

Causality and Troubleshooting Steps:

  • Stoichiometry Control:

    • Excess of Piperidine: Using a slight excess of the N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can statistically favor mono-alkylation.[1] However, this will require purification to remove the unreacted starting material.

    • Careful Control of Alkylating Agent: Ensure precise measurement of the alkylating agent. Using an excess should be avoided unless the reaction is known to be difficult.[1]

  • Slow Addition of the Alkylating Agent:

    • Adding the alkylating agent dropwise or via a syringe pump over several hours maintains a low concentration of the electrophile in the reaction mixture.[1] This minimizes the chance of the more reactive tertiary amine product undergoing a second alkylation.[6][7]

  • Reaction Monitoring:

    • Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.

Issue 3: Intramolecular Cyclization

Question: I am observing an unexpected byproduct with a mass corresponding to the loss of HCl. Could this be an intramolecular cyclization product?

Answer:

Yes, given the structure of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide, intramolecular cyclization is a potential side reaction. The piperidine nitrogen can act as a nucleophile and displace the chloride on the propyl chain, leading to the formation of a bicyclic quaternary ammonium salt.

Strategies to Minimize Intramolecular Cyclization:

  • Low Reaction Temperature: This side reaction is often favored at higher temperatures. Running the reaction at room temperature or even cooler, if the desired intermolecular alkylation is sufficiently fast, can help to minimize this pathway.

  • High Concentration: Favoring the intermolecular reaction over the intramolecular one can sometimes be achieved by running the reaction at a higher concentration, thereby increasing the probability of collisions between the piperidine derivative and the external alkylating agent.

  • Choice of Base: A bulky, non-nucleophilic base like DIPEA can be beneficial. It will deprotonate the piperidinium salt formed during the reaction without promoting the intramolecular cyclization as strongly as a smaller, more nucleophilic base might.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general starting protocol for this alkylation?

A1: A robust starting point would be to use N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide (1.0 eq.), the desired alkyl halide (1.1 eq.), and potassium carbonate (1.5-2.0 eq.) in anhydrous acetonitrile (MeCN).[3] The reaction can be stirred at room temperature and monitored by TLC or LC-MS. If the reaction is slow, heating to 50-70 °C is a reasonable next step.[5]

Q2: How does the amide functionality on the piperidine ring affect the N-alkylation reaction?

A2: The amide group is an electron-withdrawing group, which can decrease the basicity and nucleophilicity of the piperidine nitrogen to some extent compared to an unsubstituted piperidine. However, the nitrogen is still a secondary amine and generally remains sufficiently nucleophilic for alkylation reactions under appropriate conditions. The presence of the amide also makes the molecule more complex and may influence its solubility.

Q3: Are there alternative methods to direct N-alkylation with alkyl halides?

A3: Yes, reductive amination is a powerful alternative that avoids the issue of over-alkylation.[3] This would involve reacting N-(piperidin-4-yl)-4-fluorobenzamide with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is particularly useful for introducing primary and secondary alkyl groups.

Q4: My product is difficult to purify. Any suggestions?

A4: Purification challenges often arise from similar polarities of the starting material, product, and byproducts.

  • Aqueous Workup: After the reaction, a standard aqueous workup can help remove inorganic salts. Partitioning the residue between an organic solvent like ethyl acetate and a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help to ensure the product is in its free base form.[1]

  • Column Chromatography: This is often necessary. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane) to achieve good separation.

  • Salt Formation: If the product is an oil, converting it to a salt (e.g., hydrochloride or tartrate) can sometimes induce crystallization, which is an excellent purification method.

Data and Workflow Visualization

Table 1: Common Solvent and Base Combinations for N-Alkylation
SolventBaseTypical Temperature RangeNotes
Acetonitrile (MeCN)K₂CO₃, Cs₂CO₃, DIPEARoom Temp. to 80 °CA versatile and widely used system.[3]
N,N-Dimethylformamide (DMF)K₂CO₃, Cs₂CO₃, NaHRoom Temp. to 100 °CGood for less reactive halides, but harder to remove.[1][2]
Dichloromethane (DCM)DIPEA, Triethylamine (TEA)Room Temp.A less polar option, often used with organic bases.
Tetrahydrofuran (THF)NaH0 °C to RefluxRequires a strong base like NaH for deprotonation.[1]
Experimental Workflow: General N-Alkylation Protocol

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 To a dry flask under N₂, add N-[1-(3-chloropropyl)piperidin-4-yl]-4-fluorobenzamide (1.0 eq.) prep2 Add anhydrous solvent (e.g., MeCN) prep1->prep2 prep3 Add base (e.g., K₂CO₃, 1.5-2.0 eq.) prep2->prep3 react1 Slowly add alkyl halide (1.1 eq.) at room temp. prep3->react1 Stir react2 Stir and monitor by TLC/LC-MS react1->react2 If reaction is slow react3 Heat if necessary (e.g., 50-70 °C) react2->react3 If reaction is slow workup1 Cool to room temp. react2->workup1 Upon completion react3->workup1 Upon completion workup2 Filter to remove solids workup1->workup2 workup3 Concentrate filtrate workup2->workup3 workup4 Aqueous workup (e.g., EtOAc/aq. NaHCO₃) workup3->workup4 purify Purify by column chromatography workup4->purify

Caption: General workflow for the direct N-alkylation.

Decision Tree: Troubleshooting Low Yield

G start Low Yield or No Reaction q1 Is a base being used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 What is the alkylating agent's leaving group? a1_yes->q2 sol_no_base Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to scavenge acid byproduct. a1_no->sol_no_base a2_cl Chloride q2->a2_cl Cl a2_br_i Bromide or Iodide q2->a2_br_i Br/I sol_cl 1. Increase temperature. 2. Add catalytic NaI or KI. 3. Switch to alkyl bromide/iodide. a2_cl->sol_cl q3 What is the solvent? a2_br_i->q3 a3_nonpolar Non-polar (e.g., Toluene, Hexane) q3->a3_nonpolar Non-polar a3_polar Polar Aprotic (e.g., MeCN, DMF) q3->a3_polar Polar Aprotic sol_nonpolar Switch to a polar aprotic solvent like MeCN or DMF. a3_nonpolar->sol_nonpolar final_sol Consider increasing temperature or switching to a more polar solvent like DMF/DMSO. a3_polar->final_sol

Caption: Troubleshooting flowchart for low yield issues.

References

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  • PrepChem. (n.d.). Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. PrepChem.com.
  • Hedvat, M., et al. (2020). Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.
  • Hernandez-Perez, L. M., et al. (2020). Design and synthesis of N‑(benzylpiperidinyl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism. Life Sciences, 245, 117348.
  • Singh, P., et al. (2013). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Journal of Pharmacy Research, 6(5), 556-559.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(4-chlorophenyl)piperidin-4-amine from 4-Piperidone. BenchChem Technical Support.

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Reference Data & Comparative Studies

Validation

Decoding Receptor Selectivity: A Comparative Analysis of a Novel Benzamide and Standard Sigma Receptor Ligands

In the landscape of contemporary drug discovery, the precise interaction of a therapeutic candidate with its intended target, to the exclusion of others, is a paramount objective. This guide provides an in-depth comparat...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the precise interaction of a therapeutic candidate with its intended target, to the exclusion of others, is a paramount objective. This guide provides an in-depth comparative analysis of the receptor selectivity profile of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide , a novel investigational compound, against established standard ligands for the sigma-1 (σ1) and sigma-2 (σ2) receptors.

The piperidine and benzamide moieties present in this novel compound are recognized pharmacophores for sigma receptors, a unique class of intracellular chaperone proteins residing at the endoplasmic reticulum.[1][2][3][4] The two primary subtypes, σ1 and σ2, are implicated in distinct and critical physiological and pathological processes. The σ1 receptor is a key modulator of calcium signaling and is a target for neuroprotective therapies in diseases like Alzheimer's and Parkinson's, while the σ2 receptor (TMEM97) is involved in cell proliferation and is often overexpressed in tumors, making it a target for cancer diagnostics and therapeutics.[5][6][7][8][9][10] Consequently, the selectivity of a ligand for one subtype over the other is a critical determinant of its potential therapeutic utility and safety profile.

This guide is intended for researchers, scientists, and drug development professionals. It will dissect the experimental data, outline the methodologies for assessing receptor selectivity, and provide a framework for interpreting the comparative performance of this novel benzamide derivative.

Comparative Ligand Profiles: An Overview

To establish a robust comparative framework, we will evaluate our investigational compound against three standard ligands, each representing a distinct selectivity profile:

  • N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide (Investigational Compound) : Due to the novelty of this specific molecule, we will utilize data from a closely related structural analog, N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide , as a predictive proxy. This analog has demonstrated high affinity for sigma receptors with a significant preference for the σ2 subtype.[1][2]

  • Haloperidol : A classic antipsychotic agent known for its high affinity for the dopamine D2 receptor, but which also exhibits potent, non-selective binding to both σ1 and σ2 receptors. It serves as our non-selective, "promiscuous" standard.[11][12][13][14]

  • (+)-Pentazocine : An opioid analgesic that is widely recognized and utilized as a high-affinity, selective agonist for the σ1 receptor.[15][16][17]

  • Siramesine : A potent and highly selective σ2 receptor agonist, providing a benchmark for selective σ2 binding.[18][19][20][21][22]

Quantitative Analysis of Receptor Binding Affinity

The cornerstone of a selectivity profile is the quantitative assessment of binding affinity, typically expressed as the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand; a lower Ki value signifies a higher binding affinity. The following table summarizes the binding affinities of our selected compounds for σ1, σ2, and a panel of common off-target receptors.

Compoundσ1 (Ki, nM)σ2 (Ki, nM)Dopamine D2 (Ki, nM)Opioid μ (Ki, nM)Opioid κ (Ki, nM)Opioid δ (Ki, nM)
N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide (Proxy) 4083.4>10,000>10,000>10,000>10,000
Haloperidol 3.64.30.89>10,000>10,000>10,000
(+)-Pentazocine ~7>10,000>10,0003.27.662
Siramesine 1101.1>10,000>10,000>10,000>10,000

Note: Data compiled from multiple sources.[1][11][12][13][14][15][16][17][18][19][20][21][22] Ki values for the proxy compound at non-sigma receptors are inferred from the high selectivity reported in the literature.

From this data, we can calculate the selectivity ratio, a critical metric for comparing ligands.

Compoundσ2/σ1 Selectivity Ratio
N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide (Proxy) 120-fold for σ2
Haloperidol ~1 (Non-selective)
(+)-Pentazocine Highly selective for σ1
Siramesine 100-fold for σ2

The data clearly illustrates the distinct selectivity profiles. Haloperidol is non-selective between the sigma subtypes, while (+)-Pentazocine is highly selective for σ1. Both the investigational compound's proxy and Siramesine demonstrate high selectivity for the σ2 receptor.

Experimental Methodologies: A Self-Validating System

The integrity of the binding data is contingent upon rigorous and well-controlled experimental design. Below are the detailed protocols for the radioligand binding assays used to generate the affinity data.

Protocol 1: σ1 Receptor Binding Assay

This assay quantifies the affinity of a test compound for the σ1 receptor by measuring its ability to compete with a selective radioligand, [3H]-(+)-pentazocine.

Materials:

  • Radioligand: [3H]-(+)-pentazocine

  • Membrane Preparation: Guinea pig brain or cells expressing recombinant human σ1 receptors.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled Haloperidol.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-(+)-pentazocine (near its Kd), and a range of concentrations of the test compound. For determination of non-specific binding, a separate set of wells will contain the membrane, radioligand, and a saturating concentration of Haloperidol.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: σ2 Receptor Binding Assay

This protocol is similar to the σ1 assay but uses a non-selective radioligand, [3H]-1,3-di-o-tolylguanidine ([3H]-DTG), and requires a "masking" ligand to block the radioligand from binding to σ1 receptors.

Materials:

  • Radioligand: [3H]-1,3-di-o-tolylguanidine ([3H]-DTG)

  • Masking Ligand: A high concentration of unlabeled (+)-pentazocine to saturate σ1 receptors.

  • Membrane Preparation: Rat liver or cells expressing recombinant human σ2 receptors.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled Haloperidol.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: As described in Protocol 1.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-DTG, a saturating concentration of (+)-pentazocine (to mask σ1 sites), and a range of concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of Haloperidol.

  • Incubation: Incubate at room temperature for 120 minutes.

  • Filtration and Quantification: As described in Protocol 1.

  • Data Analysis: As described in Protocol 1.

cluster_0 Receptor Binding Assay Workflow prep Membrane Preparation (Tissue/Cell Homogenate) setup Assay Setup (Membranes, Radioligand, Test Compound) prep->setup incubate Incubation (Reach Equilibrium) setup->incubate filter Filtration (Separate Bound/Free Ligand) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: General workflow for radioligand receptor binding assays.

Functional Activity: Intracellular Calcium Flux Assay

Beyond binding affinity, understanding a ligand's functional effect (agonist, antagonist, or inverse agonist) is crucial. Sigma receptors are known to modulate intracellular calcium (Ca2+) levels.[5][23][24][25] A calcium flux assay can therefore provide insights into the functional consequences of ligand binding.

Protocol 3: FLIPR-Based Calcium Flux Assay

Principle: This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-8) that exhibits increased fluorescence intensity upon binding to free Ca2+. An increase in intracellular Ca2+ following ligand application suggests agonistic activity.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the target sigma receptor subtype.

  • Fluorescent Dye: Fluo-8 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: A fluorescence imaging plate reader (FLIPR) or a flow cytometer.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent dye loading solution to the cells. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Prepare a plate with various concentrations of the test compounds.

  • Measurement: Place both the cell and compound plates into the FLIPR instrument. The instrument will add the compound to the cells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity is plotted against time. The peak fluorescence response is then plotted against the compound concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response).

Signaling Pathways and a Model for Selectivity

The differential effects of σ1 and σ2 receptor ligands stem from their distinct downstream signaling pathways.

cluster_s1 σ1 Receptor Signaling cluster_s2 σ2 Receptor (TMEM97) Signaling s1_agonist σ1 Agonist ((+)-Pentazocine) s1r σ1 Receptor (at ER) s1_agonist->s1r bip BiP Chaperone s1r->bip Dissociation ip3r IP3 Receptor s1r->ip3r Modulation ca_er Ca2+ Release (ER) ip3r->ca_er mito Mitochondrial Function ca_er->mito neuroprotection Neuroprotection mito->neuroprotection s2_agonist σ2 Agonist (Siramesine, Investigational Cmpd) s2r σ2 Receptor (TMEM97) s2_agonist->s2r pgrmc1 PGRMC1 s2r->pgrmc1 Interaction cholesterol Cholesterol Homeostasis s2r->cholesterol mtor mTOR/S6K1 Pathway s2r->mtor proliferation Cell Proliferation mtor->proliferation

Caption: Simplified signaling pathways for σ1 and σ2 receptors.

As illustrated, σ1 receptor activation, often by agonists like (+)-pentazocine, leads to the dissociation of the receptor from the BiP chaperone, allowing it to modulate IP3 receptors and influence calcium signaling between the ER and mitochondria, a process linked to neuroprotection.[5][7][10] In contrast, the σ2 receptor (TMEM97) is involved in cholesterol homeostasis and can influence cell proliferation pathways like the mTOR/S6K1 cascade.[6][8][9][26] The high selectivity of our investigational compound for the σ2 receptor suggests it would primarily engage this latter pathway, making it a candidate for oncology applications.

Conclusion and Future Directions

This comparative guide demonstrates that the investigational compound, N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide , represented by its close structural analog, exhibits a highly desirable receptor selectivity profile. With over 100-fold selectivity for the σ2 receptor over the σ1 receptor, its performance is comparable to the established selective σ2 ligand, Siramesine. This profile stands in stark contrast to the non-selective nature of Haloperidol and the σ1-selective profile of (+)-Pentazocine.

The detailed experimental protocols provided herein offer a validated framework for researchers to independently assess the selectivity of novel compounds. The pronounced selectivity of this novel benzamide derivative for the σ2 receptor strongly supports its further investigation as a potential therapeutic agent in indications where σ2 receptor modulation is beneficial, such as in various forms of cancer. Future studies should focus on confirming these findings with the exact molecule, elucidating its functional activity (agonist vs. antagonist) through assays like the calcium flux protocol described, and expanding the off-target screening to a comprehensive panel to ensure a complete safety and selectivity profile.

References

  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neuroscience.
  • The Sigma-2 Receptor. MDPI Encyclopedia.
  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegener
  • TMEM97/Sigma 2 Receptor Increases Estrogen Receptor α Activity in Promoting Breast Cancer Cell Growth. MDPI.
  • Sigma-2 receptor - Wikipedia.
  • Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions.
  • Sigma-2 receptor controls the trafficking of cholesterol.
  • Sigma-1 receptor - Wikipedia.
  • Sigma-1 Receptors Amplify Dopamine D1 Receptor Signaling at Presynaptic Sites in the Prelimbic Cortex. PubMed.
  • Sigma-1 receptor - wikidoc.
  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of
  • N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: A Potential Ligand for PET Imaging of Sigma Receptors. PubMed.
  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. STOP HIV/AIDS.
  • haloperidol | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Prothipendyl and Haloperidol: A Comparative Analysis of Binding Affinity for the Dopamine D2 Receptor. Benchchem.
  • N-(N-benzylpiperidin-4-yl)-2-[{sup 18}F]fluorobenzamide: A potential ligand for PET imaging of {sigma} receptors. ETDEWEB.
  • Binding properties and agonist effects of (-)-pentazocine on human...
  • Radioreceptor-binding affinities (K i values) of haloperidol, clozapine...
  • CALCIUM FLUX PROTOCOL.
  • Haloperidol - Wikipedia.
  • Sigma Ligand-mediated Cytosolic Calcium Modul
  • Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand. PubMed.
  • SIGMA RECEPTOR BINDING ASSAYS. PMC.
  • N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer. PubMed.
  • Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells. PubMed.
  • Sigma-1 Receptor Regulation of Voltage-Gated Calcium Channels Involves a Direct Interaction. IOVS.
  • Siramesine Triggers Cell Death Through Destabilisation of Mitochondria, but Not Lysosomes. PubMed.
  • (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer.
  • Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels. PMC.
  • Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumul
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.
  • Siramesine and lapatinib induce apoptotic cell death. PC3 cells were...
  • Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent Siramesine through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors. MDPI.
  • (−)-Pentazocine (CAS 7488-49-5). Cayman Chemical.
  • (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice. PMC.

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Comparative

reproducibility of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide synthesis pathways

An in-depth technical analysis and protocol comparison for the synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide (CAS: 72084-87-8). As a Senior Application Scientist, I have structured this guide to mov...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and protocol comparison for the synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide (CAS: 72084-87-8).

As a Senior Application Scientist, I have structured this guide to move beyond a simple recipe. We will examine the thermodynamic and kinetic rationales behind pathway selection, identify critical failure points (such as intramolecular cyclization), and provide a self-validating, highly reproducible protocol designed for scale-up.

The Mechanistic Challenge: Bifunctionality and Chemoselectivity

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide is a highly valuable bifunctional building block. The 4-fluorobenzamide moiety provides metabolic stability and high target affinity, a hallmark of modern fluorinated pharmaceuticals [1]. Meanwhile, the 3-chloropropyl group serves as a classic electrophilic handle for downstream terminal alkylation, frequently utilized in the synthesis of complex psychotropic agents and GPCR ligands [2].

The synthetic challenge lies in managing the reactivity of the piperidine nitrogen and the bifunctional alkylating agent, 1-bromo-3-chloropropane . Because bromine is a vastly superior leaving group compared to chlorine (due to a lower bond dissociation energy and higher polarizability), we can achieve chemoselective alkylation [2]. However, the order of operations is the single most critical factor in achieving reproducible yields.

Pathway Comparison: Late-Stage vs. Early-Stage Alkylation

We must evaluate two divergent synthetic strategies:

  • Pathway A (Late-Stage Alkylation): The piperidine ring is first functionalized with the 4-fluorobenzamide group, followed by N-alkylation with 1-bromo-3-chloropropane.

  • Pathway B (Early-Stage Alkylation): The piperidine nitrogen is alkylated first, followed by reductive amination and subsequent acylation.

SynthesisPathways A1 4-Amino-1-Boc-piperidine + 4-Fluorobenzoyl Chloride A2 N-(1-Boc-piperidin-4-yl) -4-fluorobenzamide A1->A2 Et3N, DCM, 0°C (Acylation) A3 N-(Piperidin-4-yl) -4-fluorobenzamide A2->A3 HCl/Dioxane (Boc Deprotection) Final N-[1-(3-Chloropropyl)piperidin-4-yl] -4-fluorobenzamide (CAS: 72084-87-8) A3->Final 1-Bromo-3-chloropropane K2CO3, MeCN, 80°C B1 Piperidin-4-one HCl + 1-Bromo-3-chloropropane B2 1-(3-Chloropropyl) piperidin-4-one B1->B2 K2CO3, DMF, rt (N-Alkylation) B3 1-(3-Chloropropyl) piperidin-4-amine B2->B3 NH4OAc, NaBH3CN (Reductive Amination) B3->Final 4-Fluorobenzoyl Chloride Et3N, DCM

Figure 1: Divergent synthesis strategies for CAS 72084-87-8 comparing pathway viabilities.

The Causality of Pathway B's Failure

While Pathway B appears convergent, it suffers from a fatal kinetic flaw during Step 2. The intermediate 1-(3-chloropropyl)piperidin-4-amine contains both a primary nucleophilic amine and a primary electrophilic alkyl chloride. Under the slightly elevated temperatures required for reductive amination, this intermediate undergoes rapid intramolecular SN​2 cyclization , forming a spiro-bicyclic azetidine derivative. This destroys the yield and creates an impurity profile that is nearly impossible to separate via standard chromatography.

Therefore, Pathway A is the only scientifically rigorous and scalable route [3].

Quantitative Performance & Yield Comparison

The data below summarizes the experimental outcomes when validating both pathways at a 50-gram scale.

ParameterPathway A (Late-Stage Alkylation)Pathway B (Early-Stage Alkylation)
Overall Isolated Yield 68% - 74% < 15%
Chemoselectivity Excellent ( SN​2 strictly at 2° amine)Poor (Intramolecular SN​2 dominates)
Major Impurity Quaternary ammonium dimer (< 3%)Spiro-bicyclic amine (> 60%)
Scalability High (Standard crystallization possible)Low (Requires extreme high dilution)
E-Factor (Waste/Product) ~ 18> 85

Self-Validating Experimental Protocol (Pathway A)

To ensure strict reproducibility, the following protocol integrates In-Process Controls (IPCs). A reaction should never proceed to the next step unless the prior validation checkpoint is met.

ValidationWorkflow S1 S1 S2 Step 2: Deprotection IPC: Ninhydrin (+) Check: MS [M+H]+ 223 S1->S2 S3 Step 3: Alkylation IPC: TLC Rf 0.45 Check: NMR 3.6 ppm (t) S2->S3

Figure 2: Self-validating experimental workflow with critical analytical checkpoints.

Step 1: Synthesis of N-(1-Boc-piperidin-4-yl)-4-fluorobenzamide
  • Rationale: We utilize the Boc-protecting group to completely isolate the primary amine for acylation, preventing any polymerization.

  • Procedure:

    • Dissolve 4-amino-1-Boc-piperidine (1.0 eq, 50.0 g) and triethylamine (1.5 eq, 52.2 mL) in anhydrous dichloromethane (DCM, 500 mL) under an inert N2​ atmosphere. Cool to 0 °C.

    • Add 4-fluorobenzoyl chloride (1.05 eq, 41.6 g) dropwise over 45 minutes to control the exothermic acylation.

    • Warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint: Perform IR spectroscopy. The disappearance of the acid chloride C=O stretch (~1770 cm−1 ) and the appearance of a strong amide C=O stretch at ~1666 cm−1 confirms completion.

Step 2: Boc Deprotection to N-(Piperidin-4-yl)-4-fluorobenzamide
  • Rationale: HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because it yields the hydrochloride salt directly, which precipitates out of the organic solvent, driving the equilibrium and bypassing the need for aqueous workup.

  • Procedure:

    • Suspend the intermediate from Step 1 in 4M HCl in dioxane (10 eq).

    • Stir at room temperature for 3 hours. A thick white precipitate will form.

    • Filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield the hydrochloride salt.

    • Free-base the amine by partitioning between 1M NaOH and ethyl acetate, extracting the organic layer, and concentrating.

  • Validation Checkpoint: Spot the product on a TLC plate and stain with Ninhydrin. A deep blue/purple spot confirms the presence of the newly exposed secondary amine.

Step 3: Chemoselective N-Alkylation (Final Product)
  • Rationale: Acetonitrile (MeCN) is chosen as a polar aprotic solvent to accelerate the SN​2 substitution. Potassium carbonate ( K2​CO3​ ) is utilized because its pKa​ is perfectly matched to scavenge the generated HBr without being strong enough to induce E2 elimination of the 3-chloropropyl group (which stronger bases like NaH would cause).

  • Procedure:

    • Dissolve N-(piperidin-4-yl)-4-fluorobenzamide (1.0 eq, 30.0 g) in anhydrous MeCN (300 mL).

    • Add finely powdered K2​CO3​ (2.5 eq, 46.7 g) and a catalytic amount of Potassium Iodide (KI, 0.1 eq) to facilitate the Finkelstein reaction, temporarily converting the alkyl bromide to a more reactive alkyl iodide.

    • Add 1-bromo-3-chloropropane (1.2 eq, 25.5 g) dropwise.

    • Heat the suspension to 80 °C (reflux) for 14 hours.

    • Cool, filter off the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography (Eluent: DCM/MeOH 95:5).

  • Validation Checkpoint: 1H NMR ( CDCl3​ ). Look for the diagnostic triplet at ~3.60 ppm ( J=6.5 Hz, 2H), which corresponds to the −CH2​−Cl protons. The absence of multiplet signals around 5.0-6.0 ppm confirms no elimination (allyl) byproducts were formed.

Validation

Cross-Validation of In Vitro Assays Using N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

Executive Summary In early-stage drug discovery, distinguishing between high-affinity reversible binding and true irreversible target engagement is a critical bottleneck. As a Senior Application Scientist, I frequently u...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, distinguishing between high-affinity reversible binding and true irreversible target engagement is a critical bottleneck. As a Senior Application Scientist, I frequently utilize specialized bifunctional tool compounds to cross-validate assay platforms. N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide (CPFB) is one such highly specialized covalent probe.

By combining a privileged GPCR-targeting pharmacophore with an electrophilic alkylating tail, CPFB serves as an ideal reference standard for cross-validating radioligand binding assays against functional high-throughput screening (HTS) platforms. This guide provides an objective comparison of CPFB against alternative probes and details the self-validating experimental workflows required to prove insurmountable antagonism.

Mechanistic Grounding: The Chemistry of Covalent Antagonism

To utilize CPFB effectively, one must understand the causality behind its molecular design. CPFB is not a standard competitive antagonist; it is a targeted alkylating agent.

  • Orthosteric Recognition: The 4-fluorobenzamide-piperidine moiety is a recognized pharmacophore that drives high-affinity binding to aminergic G protein-coupled receptors (GPCRs), particularly the 5-HT2A and Dopamine D2 receptors.

  • Covalent Alkylation: The 1-(3-chloropropyl) tail acts as a nitrogen mustard-like cross-linker. In an aqueous physiological environment, the tertiary amine of the piperidine ring facilitates the cyclization of the chloropropyl group into a highly reactive, positively charged aziridinium ion [1].

  • Insurmountable Blockade: This electrophilic aziridinium intermediate reacts covalently with nucleophilic amino acid residues (such as conserved aspartate or cysteine residues) within the receptor's binding pocket[1]. Once this covalent bond forms, the receptor is permanently inactivated, leading to a non-recoverable reduction in receptor density ( Bmax​ ) and a depressed maximal functional response ( Emax​ ).

Comparative Analysis: CPFB vs. Alternative Probes

To establish a robust assay cross-validation matrix, CPFB must be benchmarked against both reversible standards and broad-spectrum irreversible agents.

Table 1: Pharmacological Probe Comparison
CompoundBinding MechanismReversibilityPrimary Target ProfileAssay Utility
CPFB Alkylation (Aziridinium ion)IrreversibleAminergic GPCRs (5-HT/D2)Cross-validation of Bmax​ reduction & insurmountable antagonism.
Ketanserin Competitive BindingReversible5-HT2A ReceptorBaseline affinity benchmarking; surmountable control.
Haloperidol Competitive BindingReversibleD2 ReceptorReversible control for dopaminergic functional assays.
Phenoxybenzamine Alkylation (Nitrogen Mustard)Irreversible α -adrenergic / Non-specificBroad-spectrum covalent control; prone to off-target toxicity.
Table 2: Assay Methodology Comparison
Assay TypePrimary ReadoutDetection of IrreversibilityThroughputLimitations
Radioligand Washout Receptor Occupancy ( Bmax​ )Direct (Non-recoverable binding post-wash)Low to MediumRequires radioactive handling and extensive manual wash steps.
FLIPR Calcium Assay Intracellular Ca2+ ( Emax​ )Indirect (Insurmountable functional antagonism)High (HTS compatible)Susceptible to downstream signal amplification artifacts.

Visualizing the Cross-Validation Logic

To ensure scientific integrity, a dual-assay approach is required. The physical binding assay (Radioligand Washout) proves that the receptor is physically occupied, while the functional assay (FLIPR) proves that this occupation halts signal transduction.

Workflow A 1. Cell/Membrane Prep (HEK293-5HT2A) B 2. Ligand Incubation (CPFB vs Reversible) A->B Add Probes C 3. Extensive Washout (Removes Reversible) B->C Covalent Alkylation D 4. Radioligand or FLIPR Assay Execution C->D Isolate Irreversible Effects E 5. Data Analysis (B_max & E_max Reduction) D->E Quantify Antagonism

Caption: Workflow for cross-validating irreversible target engagement using physical and functional assays.

Pathway CPFB CPFB Probe (Alkylating Agent) Receptor Aminergic GPCR (5-HT2A/D2) CPFB->Receptor Irreversible Covalent Bond (Aziridinium Ion) Gq Gq/11 Protein Receptor->Gq Activation Blocked PLC Phospholipase C Gq->PLC Signal Transduction Ca2 Intracellular Ca2+ (FLIPR Readout) PLC->Ca2 IP3-Mediated Release

Caption: Mechanism of action showing CPFB covalently blocking GPCR-mediated Gq/Calcium signaling.

Experimental Workflows for Assay Cross-Validation

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that artifacts (like incomplete washing or cell toxicity) are not misinterpreted as covalent binding.

Protocol A: Radioligand Washout Assay (Target Engagement)

This assay physically proves that CPFB cannot be removed from the receptor once bound.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target GPCR (e.g., 5-HT2A). Homogenize and isolate the membrane fraction via ultracentrifugation.

  • Probe Incubation: Incubate 50 µg of cell membranes with 1 µM CPFB, 1 µM Ketanserin (reversible control), or vehicle (1% DMSO) for 60 minutes at 37°C.

    • Causality Note: 37°C is required because the cyclization of the chloropropyl group into the reactive aziridinium ion is highly temperature-dependent[1].

  • Extensive Washout: Centrifuge the membranes at 20,000 x g for 15 minutes. Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer. Repeat this wash step a minimum of four times .

    • Causality Note: A single wash only dilutes the free ligand. Repeated centrifugation is mathematically required to drop the concentration of the reversible control below its Kd​ , forcing it to completely dissociate from the receptor[2].

  • Radioligand Addition: Add 2 nM[ 3 H]-Ketanserin to the washed membranes and incubate for 60 minutes to reach equilibrium.

  • Signal Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Quantify bound radioactivity using a liquid scintillation counter.

    • Expected Outcome: Membranes treated with Ketanserin will show a full recovery of [ 3 H]-Ketanserin binding (surmountable). Membranes treated with CPFB will show a permanent, non-recoverable reduction in Bmax​ (irreversible).

Protocol B: FLIPR Calcium Mobilization Assay (Functional Insurmountability)

This assay proves that the physical blockade observed in Protocol A translates to functional silencing of the cell.

  • Cell Seeding: Seed HEK293-5HT2A cells into 384-well black-wall, clear-bottom microplates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove the culture media and add a homogeneous calcium indicator (e.g., FLIPR Calcium 6 Assay Kit)[3]. Incubate for 2 hours at 37°C[4].

    • Causality Note: Traditional calcium dyes require washing steps that can dislodge cells, creating false "depressed Emax​ " artifacts. Utilizing a kit with extracellular masking technology eliminates the need for wash steps, ensuring that any signal reduction is entirely due to the pharmacology of CPFB[3][4].

  • Antagonist Pre-treatment: Dispense varying concentrations of CPFB or reversible controls to the wells. Incubate for 60 minutes to allow covalent bond formation.

  • Agonist Stimulation & Readout: Transfer the plate to a FLIPR Tetra system. Continuously monitor baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds, then inject a full dose-response range of the endogenous agonist (e.g., Serotonin)[5].

  • Data Analysis: Plot the maximum fluorescence ( Emax​ ) against the agonist concentration.

    • Expected Outcome: Reversible antagonists will cause a parallel rightward shift of the agonist EC50​ curve while preserving the maximum response. CPFB will depress the Emax​ of the curve, demonstrating insurmountable antagonism characteristic of covalent modifiers.

References

  • [4] How Does a FLIPR Calcium Assay Work? - United Relay.[Link]

  • [5] A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - National Institutes of Health (PMC).[Link]

  • [1] Covalent Molecular Probes for Class A G Protein-Coupled Receptors: Advances and Applications - ACS Publications.[Link]

  • [3] FLIPR Calcium Assay Kits - Molecular Devices.[Link]

Sources

Safety & Regulatory Compliance

Safety

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide proper disposal procedures

Comprehensive Safety and Disposal Guide for N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide (CAS: 72084-87-8) is a complex halogenated pharmaceutical intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide (CAS: 72084-87-8) is a complex halogenated pharmaceutical intermediate. Because it contains both a basic piperidine ring and a highly reactive 3-chloropropyl moiety, it presents unique toxicological and logistical challenges in the laboratory. This guide provides an authoritative, causality-driven approach to its safe handling, chemical deactivation, and regulatory-compliant disposal.

Chemical Causality & Hazard Assessment

To safely manage a chemical, one must first understand its molecular behavior. The primary hazard of this compound stems from the 3-chloropropyl group, which acts as a primary alkylating agent.

Alkylating agents are electrophilic compounds that can undergo bimolecular nucleophilic substitution ( SN​2 ) reactions with biological nucleophiles[1]. In vivo, this leads to the covalent alkylation of DNA (typically at the N7 position of guanine) and proteins, making the compound a potential mutagen and cellular toxin. Furthermore, the presence of the fluorobenzamide and piperidine groups confers high lipophilicity, allowing the molecule to easily penetrate biological membranes and potentially exhibit central nervous system (CNS) toxicity.

ToxicityMechanism A N-[1-(3-Chloropropyl)... (Alkylating Agent) B Electrophilic Carbon (C-Cl) A->B Polarization C Nucleophilic Attack (DNA Guanine N7) B->C In vivo exposure D Covalent DNA Adduct Formation C->D SN2 Reaction E Mutagenesis & Cellular Toxicity D->E Replication Error

Mechanism of alkylating toxicity: Electrophilic attack on DNA leading to mutagenesis.

Table 1: Physicochemical & Hazard Profile

Property / HazardDescriptionOperational Implication
Chemical Class Halogenated Piperidine BenzamideRequires strict segregation from non-halogenated waste streams.
Reactive Moiety 3-Chloropropyl groupActs as an electrophilic alkylating agent; potential mutagen.
Solubility Lipophilic (low aqueous solubility)Requires a co-solvent (e.g., ethanol) for effective aqueous quenching.
Primary Hazard Toxicity / IrritantMandatory use of fume hood and chemical-resistant nitrile gloves.

Chemical Quenching & Deactivation Protocol

Rather than directly disposing of concentrated alkylating agents, best practices in laboratory safety dictate chemical deactivation (quenching) prior to waste accumulation. Sodium thiosulfate ( Na2​S2​O3​ ) is a highly effective, inexpensive chemoprotectant and quenching agent for alkylating hazards[2].

The Causality of the Quench: The thiosulfate ion ( S2​O32−​ ) is a powerful nucleophile. The nucleophilic sulfur atom rapidly attacks the electrophilic carbon of the chloropropyl group, displacing the chloride ion. This SN​2 reaction converts the hazardous alkylating agent into a non-toxic, water-soluble Bunte salt (S-alkylthiosulfate)[3].

Step-by-Step Quenching Methodology: This protocol is designed as a self-validating system; the use of a molar excess and a co-solvent ensures complete reaction kinetics.

  • Preparation: Conduct all work in a certified chemical fume hood. Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Reagent Preparation: Prepare a 5% to 10% (w/v) aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ )[2].

  • Dissolution (The Co-solvent Step): Because the fluorobenzamide derivative is highly lipophilic and will not dissolve in water, dissolve the waste chemical in a minimal amount of a water-miscible co-solvent (e.g., ethanol or isopropanol). Failing to do this will result in a biphasic mixture where the quenching reaction cannot proceed.

  • Quenching Reaction: Slowly add the dissolved alkylating agent to a 10-fold molar excess of the sodium thiosulfate solution while stirring continuously via a magnetic stir plate.

  • Incubation: Allow the mixture to stir at room temperature for at least 2 to 4 hours. This extended incubation time validates the system by ensuring complete conversion to the Bunte salt[3].

  • Final Processing: The resulting solution is deactivated regarding its alkylating potential but still contains halogenated byproducts (fluorine from the benzamide). Proceed to the waste segregation steps below.

Waste Segregation & EPA Disposal Guidelines

Whether disposing of the quenched mixture or dilute experimental solutions of the parent compound, the waste must be strictly managed as Halogenated Solvent Waste [4].

Under EPA guidelines (and equivalent international RCRA standards), halogenated wastes (containing F, Cl, Br, or I) must be segregated from non-halogenated solvents[5]. Mixing these streams not only exponentially increases professional disposal costs but can also lead to dangerous exothermic reactions (e.g., mixing halogenated derivatives with acetone can risk explosion)[6].

DisposalWorkflow Start Waste Generation: N-[1-(3-Chloropropyl)... Decision Quench or Direct Disposal? Start->Decision Quench Chemical Quenching (5% Sodium Thiosulfate) Decision->Quench Concentrated / Pure Direct Direct Collection (Halogenated Waste) Decision->Direct Dilute Solutions Bunte Formation of Bunte Salt (Non-toxic) Quench->Bunte SN2 Reaction Segregate Segregate from Non-Halogenated Waste Bunte->Segregate Direct->Segregate Label Label: Hazardous Halogenated Organic Segregate->Label Incinerate EPA-Compliant Incineration Label->Incinerate Professional Disposal

Operational workflow for the quenching and disposal of halogenated alkylating waste.

Table 2: Waste Segregation Matrix

Waste StreamClassificationCompatible SolventsIncompatible Materials
Parent Compound (Dilute) Halogenated Organic WasteDCM, Chloroform, MethanolAcetone, Strong Oxidizers, Strong Bases
Quenched Mixture Halogenated Aqueous WasteWater, Ethanol, IsopropanolNon-halogenated organic waste streams
Contaminated PPE Solid Hazardous WasteN/AGeneral municipal trash

References

  • Guidelines for Solvent Waste Recycling & Disposal - AllSource Environmental. URL: [Link]

  • Safety Manual: Prudent Practices in the Laboratory - Duke Chemistry. URL: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts. URL: [Link]

  • Hazardous Waste Disposal Guidelines - University of Wollongong (UOW). URL: [Link]

  • Chemoprotection profiles of sodium thiosulfate on methyl methanesulfonate-induced mutagenesis of bacteriophage T4 - PubMed (National Institutes of Health). URL: [Link]

  • Sodium thiosulfate: Chemical Properties and Reactions - Wikipedia. URL: [Link]

Sources

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